9,10-Di(naphthalen-2-yl)anthracene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUPBYFLORCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619329 | |
| Record name | 9,10-Di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122648-99-1 | |
| Record name | 9,10-Di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Di(2-naphthyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Photophysical Profile of 9,10-Di(naphthalen-2-yl)anthracene: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Di(naphthalen-2-yl)anthracene (ADN or ANDPA) is a highly fluorescent organic semiconductor that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs), particularly as a stable and efficient blue-emitting host material. Its rigid, planar anthracene core, functionalized with bulky naphthalene substituents at the 9 and 10 positions, imparts desirable thermal and morphological stability, while its electronic structure gives rise to its characteristic strong blue fluorescence. This technical guide provides a comprehensive overview of the core photophysical properties of ANDPA, detailed experimental protocols for their characterization, and a visualization of its role in OLED device operation.
Data Presentation: Photophysical Properties of this compound
The following table summarizes the key photophysical and physicochemical properties of this compound. It is important to note that while some properties are well-documented, specific values for molar extinction coefficient, quantum yield, and excited-state lifetime can be highly dependent on the solvent and measurement conditions, and are not consistently reported in the literature.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs) | ~397 nm | Dichloromethane |
| Emission Maximum (λ_em) | ~450 nm | Not specified |
| Molar Extinction Coefficient (ε) | Not readily available in literature | - |
| Photoluminescence Quantum Yield (Φ_PL) | Significantly higher than unsubstituted anthracene (~30%)[1] | Not specified |
| Excited-State Lifetime (τ) | Not readily available in literature | - |
| Melting Point | 383-387 °C | N/A |
Experimental Protocols
Detailed methodologies for the characterization of the photophysical properties of this compound are outlined below. These protocols are based on standard techniques for the analysis of fluorescent organic molecules.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) of ANDPA.
Methodology:
-
Sample Preparation: Prepare a stock solution of ANDPA in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, or toluene) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the pure solvent to be used as a reference.
-
Measurement: The cuvette is rinsed and filled with the most dilute ANDPA solution. The absorption spectrum is recorded over a wavelength range of 250-500 nm. This process is repeated for each of the diluted solutions.
-
Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectra. The molar extinction coefficient (ε) can be calculated at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Photoluminescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of ANDPA.
Methodology:
-
Sample Preparation: A dilute solution of ANDPA (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in a spectroscopic grade solvent.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.
-
Measurement: The sample is placed in a quartz cuvette. The excitation wavelength is set to the absorption maximum (λ_abs) determined from the UV-Vis spectrum. The emission spectrum is scanned over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.
-
Data Analysis: The wavelength of maximum emission intensity (λ_em) is determined from the corrected emission spectrum.
Photoluminescence Quantum Yield (Φ_PL) Determination (Relative Method)
Objective: To determine the photoluminescence quantum yield of ANDPA relative to a known standard.
Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to ANDPA is chosen. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_PL = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_PL ≈ 1.0) are common choices.
-
Sample and Standard Preparation: A series of solutions of both the ANDPA sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
Measurement: The absorption and emission spectra of all solutions are recorded. The integrated fluorescence intensity is measured for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Mandatory Visualization
The following diagram illustrates the Förster Resonance Energy Transfer (FRET) mechanism in an Organic Light-Emitting Diode (OLED) where this compound (ADN) acts as a host material and is doped with a guest emitter.
Conclusion
This compound is a cornerstone material in the field of organic electronics, prized for its robust nature and efficient blue light emission. While a complete quantitative photophysical profile remains an area for further investigation, the established properties underscore its suitability for high-performance OLED applications. The experimental protocols detailed herein provide a standardized framework for the further characterization of ANDPA and its derivatives, facilitating the continued development of advanced optoelectronic materials. The visualization of the FRET process highlights the fundamental mechanism by which ANDPA contributes to the efficiency of modern OLED devices.
References
A Technical Guide to the Synthesis of 9,10-Di(naphthalen-2-yl)anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 9,10-Di(naphthalen-2-yl)anthracene (AND) and its derivatives. Valued for their unique photophysical properties, these molecules are of significant interest in the development of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs). This document details the most prevalent and effective synthetic methodologies, complete with experimental protocols and comparative data to assist researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound and its derivatives predominantly relies on modern cross-coupling reactions. The most widely employed and versatile methods include the Suzuki-Miyaura cross-coupling and the Heck reaction. These palladium-catalyzed reactions offer efficient pathways to form the crucial carbon-carbon bonds, attaching the naphthyl moieties to the anthracene core.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands as the cornerstone for the synthesis of 9,10-diarylanthracenes, including AND.[1] This method involves the reaction of an organoboron compound, typically a boronic acid, with a halide in the presence of a palladium catalyst and a base. For the synthesis of AND derivatives, the common starting materials are 9,10-dibromoanthracene and naphthalene-2-boronic acid. The versatility of this reaction allows for the synthesis of a wide array of functionalized derivatives by utilizing substituted aryl boronic acids.[2]
A one-step synthesis of 9,10-diarylanthracenes can be achieved by reacting 9,10-dibromoanthracene with various aryl boronic acids in the presence of a palladium(0) catalyst, resulting in good yields.[1][3][4] The choice of catalyst, ligand, and base can significantly influence the reaction efficiency. For instance, a catalyst system of Pd(OAc)₂ with a Buchwald-type ligand like DavePhos has been shown to be highly effective in solid-state cross-coupling reactions.[2]
Experimental Protocol: Suzuki-Miyaura Synthesis of 9,10-Di(thiophen-2-yl)anthracene [5]
This protocol details the synthesis of a thiophene-substituted analogue, which follows a similar principle to the synthesis of this compound.
Materials:
-
9,10-dibromoanthracene (500 mg, 1.49 mmol)
-
2-(Tributylstannyl)thiophene (1.3 mL, 4.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (56 mg, 0.06 mmol, 2 mol%)
-
Tri-o-tolylphosphine (75 mg, 0.24 mmol)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Toluene
-
Hexane
Procedure:
-
To a dry reaction vessel, add 9,10-dibromoanthracene, Pd₂(dba)₃, and tri-o-tolylphosphine.
-
Under a nitrogen atmosphere, add dry THF and 2-(tributylstannyl)thiophene.
-
Reflux the reaction mixture.
-
After the reaction is complete, filter the crude product over silica.
-
Recrystallize the product from toluene and wash with hexane.
-
The final product, 9,10-di(thiophen-2-yl)anthracene, is obtained as yellow crystals.
Yield: 409 mg (1.2 mmol, 80%)[5] Melting Point: 246.1 °C[5]
Heck Reaction
The Heck reaction provides an alternative and efficient route for the synthesis of anthracene derivatives. This palladium-catalyzed reaction involves the coupling of an unsaturated halide with an alkene.[6][7][8] For the synthesis of 9,10-disubstituted anthracenes, 9,10-dibromoanthracene can be reacted with a suitable alkene, such as ethyl acrylate, to introduce vinyl-linked substituents. This method is particularly useful for creating derivatives with extended π-conjugation.[6][7][8]
Experimental Protocol: Heck Reaction Synthesis of Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate [6]
Materials:
-
9,10-dibromoanthracene
-
Ethyl acrylate
-
Palladium catalyst
-
Base (e.g., NaHCO₃)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Diethyl ether (Et₂O)
-
n-hexane
-
Ethyl acetate (AcOEt)
Procedure:
-
Maintain the reaction mixture in a silicone bath at 60°C under a nitrogen atmosphere for 6 hours with stirring.
-
Cool the solution to room temperature.
-
Add Et₂O and a saturated NaHCO₃ solution.
-
Separate the organic layer, wash it three times with water, and dry with Na₂SO₄.
-
Evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel using a mixture of n-hexane/AcOEt (90:10) as the eluent.
Yield: 66%[6]
Precursor Synthesis
The successful synthesis of this compound derivatives is highly dependent on the quality of the starting materials. The following are common protocols for the preparation of the key precursors.
Synthesis of 9,10-Dibromoanthracene
This crucial starting material is typically synthesized via the bromination of anthracene.
Experimental Protocol: Bromination of Anthracene
Materials:
-
Anthracene
-
Bromine
-
Carbon tetrachloride
Procedure:
-
Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer and reflux condenser.
-
Slowly add bromine to the suspension with vigorous stirring. The reaction occurs in the cold, and the sparingly soluble 9,10-dibromoanthracene will separate out.
-
After the addition of bromine is complete (approximately 30 minutes), gently heat the mixture to boiling and maintain for one hour.
-
Allow the mixture to cool for several hours.
-
Filter the crude 9,10-dibromoanthracene, wash with a small amount of cold carbon tetrachloride, and dry.
-
Further purification can be achieved by recrystallization from toluene to yield bright yellow needles.
Synthesis of Naphthalene-2-boronic Acid
Naphthalene-2-boronic acid is a key reagent in the Suzuki-Miyaura coupling. It is commonly prepared via the Grignard reaction.
Experimental Protocol: Grignard Reaction for Naphthalene-2-boronic Acid
Materials:
-
2-Bromonaphthalene
-
Magnesium turnings
-
Sodium-dried ether
-
Iodine crystal (catalyst)
-
Trimethylborate or tri-n-butylborate
-
Dilute sulfuric acid
Procedure:
-
Prepare the Grignard reagent by slowly adding a solution of 2-bromonaphthalene in sodium-dried ether to magnesium turnings in sodium-dried ether. A small iodine crystal can be added to initiate the reaction.
-
Cool a solution of trimethylborate or tri-n-butylborate in sodium-dried ether to -70°C.
-
Add the Grignard reagent dropwise to the borate solution over 2 hours, maintaining the temperature at -70°C with continuous stirring.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Hydrolyze the mixture by the dropwise addition of cold, dilute sulfuric acid.
-
Separate the ether layer. The aqueous layer can be extracted with ether.
-
Combine the ether fractions and remove the solvent.
-
Make the residue alkaline to remove any alcohol byproducts.
-
Acidify the alkaline solution and cool to crystallize the 2-naphthaleneboronic acid.
-
Filter the crystals and recrystallize from distilled water.
Data Presentation
The following tables summarize the yields and characterization data for selected this compound derivatives and related compounds.
Table 1: Synthesis Yields of 9,10-Disubstituted Anthracene Derivatives
| Compound | Aryl/Vinyl Group | Synthesis Method | Yield (%) | Reference |
| 9,10-Di(thiophen-2-yl)anthracene | Thiophen-2-yl | Stille Coupling | 80 | [5] |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(Trifluoromethyl)phenyl | Suzuki-Miyaura | 83 | [5] |
| Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate | Ethyl acrylate | Heck Reaction | 76 | [7] |
| 9,10-di-p-methylstyrene anthracene | p-methylstyrene | Wittig-Horner | 82.3 | [9] |
| 9,10-di-p-butylstyrene anthracene | p-butylstyrene | Wittig-Horner | 75.6 | [9] |
Table 2: Physicochemical and Spectroscopic Data of Selected Derivatives
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 9,10-Di(thiophen-2-yl)anthracene | 246.1 | - | - | [5] |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 254.7 | - | - | [5] |
| 9,10-di-p-methylstyrene anthracene | - | 2.43 (s, 6H), 6.91 (d, 2H), 7.27 (d, 2H), 7.45-7.47 (m, 4H), 7.59 (d, 2H), 7.88 (d, 2H), 8.39-8.41 (m, 4H) | - | [9] |
Note: Detailed NMR data for a wider range of derivatives is often specific to individual research publications and should be consulted directly for comprehensive analysis.
Mandatory Visualizations
The following diagrams illustrate the primary synthetic pathways and a general experimental workflow for the synthesis of this compound derivatives.
Caption: Suzuki-Miyaura synthesis of this compound.
Caption: Heck reaction for the synthesis of 9,10-divinylanthracene derivatives.
Caption: General experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101279888A - 9,10-divinyl anthracene derivatives and their applications in organic electroluminescent devices - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 9,10-Di(naphthalen-2-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a significant organic semiconductor material. While a definitive, publicly available experimental crystal structure for ADN remains to be published, this document synthesizes available data on its synthesis, photophysical properties, and theoretical structural considerations. By drawing parallels with the well-characterized crystal structure of the closely related 9,10-diphenylanthracene (DPA), this guide offers valuable insights for researchers in materials science and drug development. The document includes detailed experimental protocols, tabulated data for easy comparison, and logical workflow diagrams to facilitate a deeper understanding of this important molecule.
Introduction
This compound (ADN) is a polycyclic aromatic hydrocarbon that has garnered considerable interest for its applications in organic light-emitting diodes (OLEDs), where it is often utilized as a blue-emitting host material. Its rigid molecular structure, high thermal stability, and excellent photoluminescence quantum yield make it a promising candidate for various optoelectronic applications. Understanding the relationship between its molecular structure, crystal packing, and material properties is crucial for the rational design of new and improved organic electronic devices.
While extensive research has been conducted on the synthesis and photophysical characterization of ADN, a complete, experimentally determined single-crystal X-ray diffraction structure has not been made publicly available in crystallographic databases to date. This guide, therefore, aims to provide a thorough analysis based on existing literature, including theoretical predictions and comparisons with analogous structures, to offer a valuable resource for the scientific community.
Molecular Structure and Theoretical Considerations
The molecular structure of this compound consists of a central anthracene core with two naphthalene rings attached at the 9 and 10 positions. The covalent bonding of the bulky naphthalene substituents to the anthracene backbone induces significant steric hindrance, leading to a twisted conformation. This twisting is a key feature of ADN, as it inhibits close intermolecular packing and the formation of performance-degrading excimers in the solid state.
In the absence of experimental crystallographic data for ADN, we can infer structural characteristics from computational studies and by comparison with the known crystal structure of 9,10-diphenylanthracene (DPA). For DPA, single-crystal X-ray diffraction studies have revealed a triclinic crystal system with the P-1 space group. The phenyl rings in DPA are twisted at a significant angle relative to the anthracene plane, a feature that is expected to be even more pronounced in ADN due to the larger size of the naphthalene substituents.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile route to forming carbon-carbon bonds between aromatic rings.
Synthesis of this compound via Suzuki-Miyaura Coupling
Experimental Protocol:
-
Reactants and Reagents:
-
9,10-Dibromoanthracene
-
Naphthalen-2-ylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)
-
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
The flask is charged with 9,10-dibromoanthracene (1 equivalent), naphthalen-2-ylboronic acid (2.2 equivalents), and the base (4 equivalents).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
The solvent is added to the flask via syringe.
-
The palladium catalyst (0.05 equivalents) is added, and the mixture is degassed again.
-
The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) and stirred vigorously for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
The purified product is further recrystallized from a suitable solvent system (e.g., chloroform/hexane) to yield pure this compound as a crystalline solid.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₄H₂₂ |
| Molecular Weight | 430.54 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | >300 °C |
| Solubility | Soluble in chloroform, THF, toluene |
Photophysical Properties
| Property | Value (in solution) |
| Absorption Maxima (λₘₐₓ) | ~350, 370, 390 nm |
| Emission Maximum (λₑₘ) | ~430-450 nm (Blue emission) |
| Photoluminescence Quantum Yield (Φ) | High (> 0.8) |
Structure-Property Relationships
The unique properties of ADN are intrinsically linked to its molecular structure. The following diagram illustrates the logical relationships between the structural features of ADN and its observed functional properties.
Conclusion
This compound stands out as a pivotal material in the field of organic electronics. While the absence of a publicly available, experimentally determined crystal structure presents a challenge, a comprehensive understanding of its properties can be achieved through the analysis of its synthesis, photophysical characteristics, and theoretical structural models. The twisted molecular conformation, a direct result of the bulky naphthalene substituents, is fundamental to its high performance in OLED devices. Further research, particularly single-crystal X-ray diffraction studies, is warranted to provide a more complete picture of the solid-state packing of ADN and to further elucidate the structure-property relationships that govern its exceptional performance. This guide serves as a foundational resource for researchers and professionals engaged in the development of advanced organic materials.
Solubility Characteristics of 9,10-Di(naphthalen-2-yl)anthracene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Di(naphthalen-2-yl)anthracene (ANDPA), a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and organic electronics. Due to its large, nonpolar molecular structure, ANDPA's solubility is a critical parameter for its application in solution-processed fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination. Furthermore, solubility data for anthracene, a structurally related parent compound, is presented to offer a comparative reference.
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in chemical literature and supplier technical data sheets.
| Solvent | Chemical Formula | Polarity | Observed Solubility |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative terms and do not denote specific concentration limits. These should be experimentally verified for specific applications.
Quantitative Solubility of Anthracene (as a proxy)
To provide a quantitative context for the solubility of large PAHs, the following table presents the solubility of anthracene, the parent aromatic hydrocarbon of the target molecule, in various organic solvents at specified temperatures. These values can serve as an approximate guide for the expected solubility behavior of this compound, which, due to its larger molecular weight and surface area, is expected to have lower solubility than anthracene under similar conditions.
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |
| Acetone | 20 | 0.89 |
| Benzene | 20 | 1.95 |
| Carbon Tetrachloride | 20 | 0.44 |
| Chloroform | 20 | 2.07 |
| Ethanol (95%) | 20 | 0.17 |
| Toluene | 20 | 2.23 |
Data sourced from compiled chemical handbooks and literature. Values are for unsubstituted anthracene and should be used as a comparative reference only.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.
Objective
To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Spatula and weighing paper
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.
-
Pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, and solid particles should remain.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization upon cooling.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (Optional but recommended):
-
Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the flask again to determine the mass of the dissolved this compound.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Data Presentation:
-
Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid organic compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its precise measurement. For critical applications, it is imperative that researchers perform their own solubility tests under the specific conditions of their experiments.
References
In-Depth Technical Guide: Thermal Stability and Degradation Profile of 9,10-Di(naphthalen-2-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9,10-Di(naphthalen-2-yl)anthracene (AND), a key organic material utilized in advanced electronic applications. Renowned for its high thermal resilience, understanding its behavior at elevated temperatures is critical for optimizing device performance and longevity.
Core Thermal Properties
This compound is characterized by its exceptional thermal stability, a crucial attribute for its application in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2] The introduction of bulky naphthalene groups at the 9 and 10 positions of the anthracene core significantly enhances the molecule's morphological and thermal integrity in thin-film form.[1]
Quantitative Thermal Data
The following table summarizes the key quantitative data related to the thermal properties of this compound and its derivatives.
| Property | Value | Compound | Notes |
| Melting Point (Tm) | 382-384 °C | This compound | |
| Decomposition Temperature (Td) | > 300 °C (with decomposition observed) | This compound | |
| Decomposition Temperature (Td) | Up to 307 °C | Methoxy-substituted derivatives | Determined at 5% weight loss by TGA.[1] |
| Decomposition Temperature (Td) | 342.4 °C - 352.0 °C | 9,10-Diphenylanthracene (DPA) | Values correspond to different crystal polymorphs.[3] |
| Weight Loss | 0.5% at > 250 °C | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene |
Thermal Degradation Profile
Detailed information on the specific thermal degradation pathways and decomposition products of this compound is not extensively documented in publicly available literature. However, based on the known behavior of anthracene and its derivatives, a potential degradation mechanism can be postulated.
Under inert atmospheres, the thermal degradation of polyaromatic hydrocarbons like AND is likely to proceed through homolytic cleavage of the weakest bonds at very high temperatures, leading to the formation of smaller aromatic fragments and ultimately carbonaceous material.
In the presence of oxygen, the degradation mechanism is expected to be more complex, potentially involving oxidation of the anthracene core. A common degradation pathway for anthracene compounds involves the formation of endoperoxides, which can further decompose. Another possibility is the oxidation to form 9,10-anthraquinone derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability of this compound and similar organic materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and analyze the thermal stability of the material.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is placed in a ceramic or platinum pan.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation and allows for the determination of the intrinsic thermal stability.
-
Heating Program: The sample is heated at a constant rate, for instance, 10 °C/min, over a temperature range that encompasses the expected decomposition of the material (e.g., from room temperature to 800 °C).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles to observe all relevant thermal events. A typical heating rate is 10 °C/min.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC curve. The glass transition appears as a step-like change in the baseline.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for characterizing the thermal properties of a material like this compound.
Caption: Workflow for Thermal Analysis of this compound.
Postulated Thermal Degradation Relationship
The following diagram illustrates the logical relationship in the postulated thermal degradation of this compound.
Caption: Postulated Thermal Degradation Pathways for AND.
References
Unveiling the Electronic Landscape: A Technical Guide to the HOMO/LUMO Energy Levels of 9,10-Di(naphthalen-2-yl)anthracene
For Immediate Release
This technical guide provides a comprehensive overview of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a key organic semiconductor material. This document is intended for researchers, scientists, and professionals in drug development and organic electronics, offering in-depth data, detailed experimental protocols, and visualizations of the underlying scientific principles.
Core Data Presentation
The electronic properties of this compound are pivotal to its function in organic electronic devices. The HOMO and LUMO energy levels, which dictate charge injection and transport properties, have been determined both experimentally and through computational methods.
| Property | Experimental Value | Computational Value (DFT) | Method of Determination |
| HOMO Energy Level | -5.8 eV[1] | -5.59 eV to -5.73 eV (for related derivatives)[2] | Cyclic Voltammetry[1][2] |
| LUMO Energy Level | -2.6 eV[1] | Not explicitly stated | Calculated from HOMO and Optical Band Gap[1] |
| Optical Band Gap (Eg) | ~3.0 eV (in THF) | Not explicitly stated | UV-Vis Spectroscopy[1] |
Experimental Protocols
The determination of the HOMO and LUMO energy levels of this compound relies on well-established electrochemical and spectroscopic techniques. Furthermore, its synthesis is commonly achieved through a palladium-catalyzed cross-coupling reaction.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The synthesis of 9,10-diarylanthracenes, including the title compound, is efficiently achieved through a bis Suzuki-Miyaura cross-coupling reaction.[3][4][5] This method involves the reaction of 9,10-dibromoanthracene with an appropriate aryl boronic acid in the presence of a palladium catalyst.
Materials:
-
9,10-dibromoanthracene
-
Naphthalene-2-boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent system (e.g., Toluene, Ethanol, Water mixture)
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene, naphthalene-2-boronic acid (typically 2.2-2.5 equivalents), and the base.
-
The vessel is then purged with an inert gas (e.g., Argon or Nitrogen).
-
The degassed solvent system is added, followed by the palladium catalyst.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity this compound.
Determination of HOMO Energy Level by Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation potential of a molecule, from which the HOMO energy level can be estimated.
Instrumentation:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., Glassy carbon or Platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum wire)
-
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6).
-
The solution is purged with an inert gas to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
A cyclic potential sweep is applied to the working electrode, and the resulting current is measured.
-
The oxidation potential (Eox) is determined from the onset of the oxidation peak in the voltammogram.
-
The HOMO energy level is then calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
Determination of the Optical Band Gap by UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to measure the absorption of light by the molecule as a function of wavelength. The onset of the absorption spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical band gap.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran - THF or dichloromethane).
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The absorption onset (λonset) is determined from the low-energy edge of the absorption band.
-
The optical band gap (Eg) is calculated using the following equation:
-
Eg (eV) = 1240 / λonset (nm)
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the electronic properties of this compound.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 5. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
An In-depth Technical Guide to the Fluorescence and Phosphorescence Spectra of 9,10-Di(naphthalen-2-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Di(naphthalen-2-yl)anthracene (ADN), a polycyclic aromatic hydrocarbon, is a highly efficient blue-emitting organic material. Its robust molecular structure and favorable photophysical properties have led to its extensive use as a host material in Organic Light Emitting Diodes (OLEDs). A comprehensive understanding of its fluorescence and phosphorescence characteristics is paramount for the rational design and optimization of such optoelectronic devices. This technical guide provides a detailed overview of the spectral properties of ADN, experimental protocols for their measurement, and a summary of key quantitative data.
Core Photophysical Concepts: Fluorescence and Phosphorescence
The absorption of light by a molecule like ADN excites it from its ground electronic state (S₀) to a higher energy singlet excited state (S₁). The subsequent emission of a photon as the molecule returns to the ground state is termed fluorescence. This process is spin-allowed and typically occurs on a nanosecond timescale.
Alternatively, the excited singlet state (S₁) can undergo a process called intersystem crossing to a triplet excited state (T₁). The radiative decay from this triplet state back to the singlet ground state (S₀) results in phosphorescence. This transition is spin-forbidden, leading to a much longer lifetime for the excited state, ranging from microseconds to seconds.
Figure 1: Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence.
Quantitative Photophysical Data
Table 1: Fluorescence Properties of this compound (ADN)
| Parameter | Value | Solvent | Citation |
| Absorption Maximum (λabs) | 377 nm | Dichloromethane (CH2Cl2) | |
| Fluorescence Emission Maximum (λem) | ~430 - 450 nm (estimated from spectrum) | Dichloromethane (CH2Cl2) | [1] |
| Fluorescence Quantum Yield (Φf) | High (expected to be > 0.8) | - | |
| Fluorescence Lifetime (τf) | Not specified | - |
Note: The fluorescence quantum yield of many 9,10-disubstituted anthracene derivatives is known to be high. While a specific value for ADN was not found, it is expected to be in the range of similar compounds.
Table 2: Photophysical Properties of 9,10-Diphenylanthracene (DPA) for Comparison
| Parameter | Value | Solvent | Citation |
| Absorption Maximum (λabs) | 373 nm | Cyclohexane | |
| Fluorescence Emission Maximum (λem) | 426 nm | Cyclohexane | |
| Fluorescence Quantum Yield (Φf) | 0.90 - 1.0 | Cyclohexane | |
| Fluorescence Lifetime (τf) | ~5-10 ns | Various | |
| Phosphorescence Emission Maximum (λem) | Not specified | - | |
| Phosphorescence Lifetime (τp) | Not specified | - |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible fluorescence and phosphorescence data. Below are generalized protocols for the characterization of ADN, which can be adapted based on the available instrumentation.
Protocol 1: Fluorescence Spectroscopy
This protocol outlines the measurement of the fluorescence spectrum and quantum yield of ADN in solution at room temperature.
Figure 2: Experimental workflow for fluorescence spectroscopy of ADN.
Methodology:
-
Solution Preparation: Prepare a stock solution of ADN in a spectroscopic grade solvent such as dichloromethane or toluene. From the stock solution, prepare a series of dilute solutions with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the dilute ADN solution to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Emission Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a suitable wavelength range. The detector should be placed at a 90° angle to the excitation source to minimize scattered light detection.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard, such as 9,10-diphenylanthracene (Φf ≈ 0.95 in cyclohexane). The quantum yield of the sample is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the ADN solution and the standard solution, respectively.
Protocol 2: Phosphorescence Spectroscopy
This protocol describes the measurement of the phosphorescence spectrum of ADN at low temperature (77 K).
Methodology:
-
Sample Preparation: Dissolve ADN in a solvent that forms a clear, rigid glass at low temperatures, such as a 2-methyltetrahydrofuran (2-MeTHF) or an ethanol/methanol mixture. The concentration should be optimized to give a good signal without causing aggregation.
-
Degassing: To minimize quenching of the triplet state by molecular oxygen, the solution should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Low-Temperature Measurement: The sample cuvette is placed in a Dewar flask filled with liquid nitrogen (77 K).
-
Phosphorescence Measurement: A spectrofluorometer equipped with a phosphorescence mode is used. This typically involves a pulsed excitation source and a time-gated detector. The detector is activated after a short delay following the excitation pulse, allowing the short-lived fluorescence to decay completely, so that only the long-lived phosphorescence is detected.
-
Data Acquisition: The phosphorescence emission spectrum is recorded. The phosphorescence lifetime (τp) can be measured by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.
Conclusion
This compound is a cornerstone material in the field of organic electronics, primarily due to its efficient blue fluorescence. While its fluorescent properties are well-established qualitatively, precise quantitative data, particularly for its phosphorescence, remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the photophysical properties of ADN and similar materials, paving the way for the development of next-generation OLEDs and other optoelectronic applications. Further studies to fully elucidate the triplet state dynamics of ADN would be highly valuable to the scientific community.
References
An In-depth Technical Guide to 9,10-Di(naphthalen-2-yl)anthracene (ADN) in Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Di(naphthalen-2-yl)anthracene, commonly known as ADN, is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). Its rigid molecular structure, high thermal stability, and excellent photoluminescent properties make it a prime candidate for use as a host material in the emissive layer of OLEDs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and material properties of ADN, with a focus on its role in advancing OLED technology. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a valuable resource for researchers and professionals in the field.
Introduction: The Emergence of Anthracene Derivatives in Organic Electronics
Anthracene, a simple polycyclic aromatic hydrocarbon, has long been a subject of interest due to its unique photophysical properties.[1] Its derivatives have been extensively explored for various applications, including organic light-emitting diodes, organic field-effect transistors, and fluorescent probes.[2] The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic and morphological characteristics.[3]
The introduction of bulky substituent groups, such as naphthyl moieties, at the 9 and 10 positions of the anthracene core led to the development of materials with enhanced thermal and morphological stability in the solid state.[4][5] This innovation was crucial for improving the operational lifetime and efficiency of OLED devices. This compound (ADN) is a prominent example of such a strategically designed molecule.[4]
Discovery and History of ADN in Materials Science
The development of anthracene derivatives for OLEDs has been a significant area of research.[6] ADN, with its high thermal and morphological stability, emerged as a widely used host material, especially for blue OLEDs.[5] The introduction of two naphthalene groups at the 9 and 10 positions of the anthracene core significantly enhances the molecule's stability in thin-film form.[4] Over time, with the advent of co-doping technologies, ADN has also been recognized as a promising host material for full-color OLEDs due to its wide energy band gap.[5]
Synthesis of this compound
The primary synthetic route to 9,10-diarylanthracenes, including ADN, is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction provides a convenient and efficient one-step method for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the synthesis of this compound based on procedures for analogous 9,10-diarylanthracene derivatives.[9]
Materials:
-
9,10-Dibromoanthracene
-
Naphthalene-2-boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent mixture (e.g., Toluene, Ethanol, Water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), naphthalene-2-boronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Add the palladium catalyst, typically at a loading of 2-5 mol%.
-
Add the degassed solvent mixture (e.g., a 3:1:1 ratio of toluene:ethanol:water).
-
Purge the reaction mixture with an inert gas for 15-20 minutes to ensure anaerobic conditions.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure this compound.
Figure 1: Suzuki-Miyaura Synthesis Workflow for ADN
Material Properties of this compound
The material properties of ADN are crucial for its performance in electronic devices. The following tables summarize key photophysical, thermal, and electrochemical data for ADN.
Photophysical Properties
| Property | Value | Conditions | Reference |
| Absorption Maxima (λₘₐₓ) | 375, 395 nm | in THF | [5] |
| Fluorescence Maximum (λₑₘ) | 425 nm | in THF | [5] |
| Appearance | White to yellow powder | Solid state | [5][10] |
Thermal and Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 382-384 °C | [5] |
| Molecular Weight | 430.54 g/mol | [5] |
| Chemical Formula | C₃₄H₂₂ | [5] |
Electrochemical Properties
| Property | Value | Reference |
| HOMO | 5.8 eV | [5] |
| LUMO | 2.6 eV | [5] |
| Band Gap | 3.2 eV | [5] |
Characterization of this compound
The structure and purity of synthesized ADN are typically confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characterizes the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Application in Organic Light-Emitting Diodes (OLEDs)
ADN is a cornerstone material in the fabrication of efficient and stable OLEDs. Its primary role is as a host material in the emissive layer, where it facilitates the recombination of electrons and holes and the subsequent energy transfer to a dopant molecule, which then emits light.
Role as a Host Material
The wide band gap and high triplet energy of ADN are critical for its function as a host. These properties ensure that the excitons are confined on the dopant molecules, preventing energy loss through non-radiative pathways and leading to high quantum efficiencies. Its excellent thermal and morphological stability contribute to the long operational lifetime of OLED devices.[5]
Typical OLED Device Architecture
A common architecture for an OLED device employing ADN as a host material is a multilayer structure. Each layer serves a specific function in the process of light emission.
Figure 2: Typical OLED Device Architecture with ADN
Conclusion
This compound has established itself as a vital component in the advancement of organic electronics, particularly in the realm of OLEDs. Its robust chemical structure, high stability, and favorable electronic properties have enabled the development of more efficient and durable display and lighting technologies. The continued exploration of ADN and its derivatives promises further innovations in materials science, with potential impacts on a wide range of applications, from flexible electronics to advanced biomedical devices. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this remarkable molecule.
References
- 1. rroij.com [rroij.com]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 8. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 9,10-Di(naphthalen-2-yl)anthracene (AND) as a Host Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,10-Di(naphthalen-2-yl)anthracene (also known as ADN) as a host material in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document outlines the material's key properties, performance data in various device architectures, and detailed experimental protocols for the synthesis, purification, and device fabrication and characterization.
Introduction to this compound as an OLED Host
This compound (AND) is a polycyclic aromatic hydrocarbon featuring an anthracene core functionalized with two naphthyl groups.[1][2] This molecular structure imparts high thermal and morphological stability, making it a robust material for durable OLED devices.[1][2][3] A key characteristic of AND is its wide energy band gap, which is crucial for efficiently hosting a variety of emissive dopant molecules, particularly for blue light emission.[1][2][3] Its ability to facilitate efficient energy transfer within the emissive layer is a cornerstone of modern OLED design.[1][2]
Physicochemical Properties of AND
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 122648-99-1 | [1] |
| Chemical Formula | C₃₄H₂₂ | [3] |
| Molecular Weight | 430.54 g/mol | [3] |
| Melting Point | 357 - 384 °C | [3] |
| Appearance | Yellow powder | |
| HOMO Level | 5.8 eV | [3] |
| LUMO Level | 2.6 eV | [3] |
| Absorption (λmax in THF) | 375, 395 nm | [3] |
| Fluorescence (λem in THF) | 425 nm | [3] |
Performance Data of AND-based OLEDs
The performance of OLEDs utilizing this compound and its derivatives as a host material is summarized in the following tables. These tables highlight the efficiency and color purity achieved in different device configurations.
Table 1: Performance of OLEDs with AND and its Derivatives as Host Materials
| Host Material | Dopant | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| DN-2-CzA¹ | 4,4′-bis[4-(diphenylamino)styryl]biphenyl | 3.2 | 1.6 | Not Reported | [4] |
| 2-tert-butyl-9,10-di(naphth-2-yl)anthracene | DN-2-NPAA² | 5.2 | 2.2 | Not Reported | [4] |
| MADN³ | - | 3.3 | 4.6 | (0.154, 0.102) | [5] |
| MADN³ | 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene | 10.8 | 7.2 | (0.167, 0.283) | [5] |
| 2-NaAn-1-PNa⁴ | 3Me-1Bu-TPPDA | 9.3 | 8.3 | (0.133, 0.141) | [6] |
¹DN-2-CzA: 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole ²DN-2-NPAA: N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine ³MADN: 2-methyl-9,10-bis(naphthalen-2-yl)anthracene ⁴2-NaAn-1-PNa: 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of AND and its derivatives commonly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling.[1]
Protocol: Suzuki-Miyaura Cross-Coupling for AND Synthesis
-
Reactants: 9,10-dibromoanthracene and naphthalene-2-boronic acid are used as the primary reactants.
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, are required.
-
Solvent: A degassed solvent mixture, for instance, DMF and water (9:1), is used.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for a specified duration (e.g., 16 hours).
-
Isolation: After cooling, the product is precipitated by adding water, filtered, washed, and dried.
-
Purification: High purity is critical for OLED applications to avoid charge trapping and quenching.[1] The crude product is often purified by recrystallization from a suitable solvent like isopropanol, followed by sublimation under high vacuum (e.g., 10⁻³ Torr) to achieve electronic-grade purity (≥99.99%).[1][7][8]
OLED Device Fabrication
The fabrication of OLEDs is a multi-step process typically carried out in a cleanroom environment and under a high-vacuum or inert atmosphere to prevent contamination.
Protocol: Fabrication of a Multilayer OLED using Thermal Evaporation
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are used as the anode.
-
The substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol, each for 15 minutes.[9]
-
After ultrasonic cleaning, the substrates are dried with a nitrogen gun.[9]
-
An oxygen plasma treatment for several minutes is performed to clean the ITO surface and improve its work function.[9]
-
-
Organic Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber.
-
A hole injection layer (HIL) and a hole transport layer (HTL) are deposited sequentially onto the ITO.
-
The emissive layer (EML) is then deposited. This layer consists of the this compound host material co-evaporated with a specific percentage of a guest dopant material.
-
Following the EML, an electron transport layer (ETL) and an electron injection layer (EIL) are deposited.
-
-
Cathode Deposition:
-
A metal cathode, such as aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
To protect the organic layers from degradation by moisture and oxygen, the device is encapsulated in an inert atmosphere (e.g., a glove box) using a UV-curable epoxy and a glass lid.
-
Device Characterization
Protocol: Characterization of OLED Performance
-
Current-Voltage-Luminance (IVL) Characteristics:
-
The fundamental performance of the OLED is assessed by measuring the current density and luminance as a function of the applied voltage.[10] This is typically done using a source measure unit and a calibrated photodetector.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectrum of the device is measured using a spectrometer to determine the emission color and purity. The Commission Internationale de l'Eclairage (CIE) color coordinates are calculated from the spectrum.
-
-
Efficiency Measurements:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the luminance, current density, and operating voltage.
-
External Quantum Efficiency (EQE) (%): Determined by measuring the number of photons emitted per electron injected.
-
-
Impedance Spectroscopy:
Visualizations
The following diagrams illustrate key aspects of the application of this compound in OLEDs.
Caption: A typical multilayer OLED device structure incorporating an AND-based emissive layer.
Caption: Illustrative energy level diagram for an AND-based OLED.
Caption: Experimental workflow for the fabrication and characterization of AND-based OLEDs.
References
- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
Application Notes and Protocols for the Fabrication of Blue Fluorescent OLEDs using 9,10-Di(naphthalen-2-yl)anthracene (ADN)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication and characterization of blue fluorescent Organic Light-Emitting Diodes (OLEDs) utilizing 9,10-Di(naphthalen-2-yl)anthracene (ADN). ADN is a widely used material in OLEDs, serving as an excellent host for blue-emitting dopants or as the emitter itself, known for its high thermal and morphological stability.[1][2]
Introduction to ADN in Blue OLEDs
This compound (ADN) is a polycyclic aromatic hydrocarbon with an anthracene core functionalized by two naphthyl groups.[1] This molecular structure provides high thermal stability and a wide energy band gap, making it an ideal candidate for blue fluorescent OLEDs.[1][2] ADN can be employed in various device architectures, either as a host material in the emissive layer doped with a guest emitter or as the primary light-emitting material.[3][4] The development of efficient and stable blue OLEDs is a critical aspect of display and lighting technology.[5][6]
Device Structures and Performance
The performance of an ADN-based blue OLED is highly dependent on the device architecture, including the choice of charge transport layers and the specific role of ADN. Below are examples of device structures and their reported performance metrics.
Table 1: Performance of Non-Doped (ADN as Emitter) Blue OLEDs
| Device Structure | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| ITO / NPB (60 nm) / ADN (35 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (100 nm) | 2.6 | - | - | (0.14, 0.10) | [7] |
| ITO / MADN (hole-transport and emitting layer) / Bphen (electron-transport layer) / Liq / Al | 4.8 | - | - | (0.16, 0.09) | [7] |
| ITO / OCADN (emitting material) / ... / Al | 2.25 | 1.13 | - | (0.16, 0.30) at 8V | [8][9] |
| ITO / OC4PADN (emitting material) / ... / Al | - | - | - | (0.16, 0.14) at 8V | [8][9] |
Note: NPB: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine; Alq3: Tris(8-hydroxy-quinolinato)aluminium; LiF: Lithium Fluoride; Al: Aluminum; MADN: 2-methyl-9,10-bis(naphthalen-2-yl)anthracene; Bphen: 4,7-diphenyl-1,10-phenanthroline; Liq: Lithium quinolate; OCADN and OC4PADN are derivatives of ADN.
Table 2: Performance of Doped Blue OLEDs (ADN as Host)
| Host Material | Dopant Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| ADN | TBP | 6.6 | - | - | (0.13, 0.21) | [10] |
| DN-2-CzA | 4,4′-bis[4-(diphenylamino)styryl]biphenyl | 3.2 | - | 1.6 | - | [11] |
| MADN | 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene | 10.8 | 6.4 | 7.2 | (0.167, 0.283) | [7] |
Note: TBP: 2,5,8,11-tetra-tert-butylperylene; DN-2-CzA: 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole.
Experimental Protocols
Substrate Preparation (ITO-coated Glass)
A thorough cleaning of the Indium Tin Oxide (ITO) substrate is crucial for the fabrication of high-performance OLEDs to ensure uniform film deposition and prevent device shorting.[4]
Materials:
-
ITO-coated glass substrates
-
Deionized (DI) water
-
Hellmanex™ III solution (or similar detergent)[11]
-
Ultrasonic bath
-
Nitrogen (N₂) gun[8]
-
UV-Ozone cleaner or Plasma cleaner (optional but recommended)[8][9]
Protocol:
-
Place the ITO substrates in a substrate holder.
-
Sonicate the substrates in a beaker with a 1% (v/v) Hellmanex solution in DI water for 5-10 minutes.[11]
-
Sonicate the substrates in a beaker with fresh DI water for 5-10 minutes.
-
Rinse the substrates again thoroughly with DI water.
-
Sonicate the substrates in a beaker with Isopropyl Alcohol (IPA) for 5-10 minutes.[8][11]
-
Rinse the substrates thoroughly with DI water.[8]
-
Dry the substrates using a nitrogen (N₂) gun.[8]
-
Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes or oxygen plasma to improve the work function of the ITO and remove any remaining organic residues.[9]
Device Fabrication by Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is the most common method for depositing the thin organic and metal layers of an OLED.[12][13]
Equipment:
-
High-vacuum thermal evaporation system (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr)[12]
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Crucibles for organic materials and metals
-
Shadow masks for patterning the layers
Protocol:
-
Load the cleaned ITO substrates into the vacuum chamber.
-
Load the organic materials (e.g., NPB, ADN, Alq3) and metals (e.g., LiF, Al) into their respective crucibles.
-
Pump down the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Sequentially deposit the layers onto the ITO substrate. The device structure can be, for example: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Hole Transport Layer (HTL): Deposit NPB to a thickness of approximately 40-60 nm at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Deposit ADN to a thickness of 30-40 nm at a rate of 1-2 Å/s. If using a doped system, co-evaporate ADN and the dopant from separate sources, with the dopant deposition rate being significantly lower to achieve the desired doping concentration (e.g., 1-10 wt%).
-
Electron Transport Layer (ETL): Deposit Alq3 to a thickness of 20-40 nm at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit LiF to a thickness of 0.5-1 nm at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit Aluminum (Al) to a thickness of 100-150 nm at a rate of 2-5 Å/s.
-
-
After deposition, vent the chamber with an inert gas like nitrogen.
-
Immediately encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Device Fabrication by Solution Processing (Spin-Coating)
Solution processing offers a lower-cost alternative to VTE.[6][14]
Materials:
-
Cleaned ITO substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
ADN and other organic materials soluble in organic solvents (e.g., toluene, chloroform)
-
Spin coater
-
Hotplate
Protocol:
-
On a cleaned ITO substrate, spin-coat a layer of PEDOT:PSS (typically filtered through a 0.45 µm filter) to act as the hole injection layer. The spin speed and time will depend on the desired thickness (e.g., 3000-5000 rpm for 30-60 seconds for a ~30-40 nm layer).
-
Anneal the PEDOT:PSS layer on a hotplate (e.g., at 120-150°C for 10-15 minutes) in a nitrogen atmosphere.
-
Prepare a solution of ADN in a suitable organic solvent (e.g., chloroform, toluene). If a doped EML is desired, dissolve both the host (ADN) and the dopant in the solvent at the desired ratio.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer.
-
Anneal the emissive layer to remove residual solvent.
-
Transfer the substrate to a vacuum thermal evaporator to deposit the ETL, EIL, and cathode layers as described in the VTE protocol. The use of solution-processed ETL materials is also possible but requires careful solvent selection to avoid dissolving the underlying EML.[15]
Device Characterization
Equipment:
-
Source Measure Unit (SMU)
-
Calibrated photodiode or luminance meter
-
Spectrometer
Protocols:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Place the OLED device in a light-tight test fixture.
-
Connect the SMU to the anode (ITO) and cathode (Al) of the device.
-
Position the photodiode or luminance meter in front of the emitting pixel.
-
Apply a voltage sweep using the SMU and simultaneously record the current flowing through the device and the light output (luminance).[3]
-
From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).
-
-
Electroluminescence (EL) Spectroscopy:
-
Apply a constant current or voltage to the OLED to achieve a desired brightness.
-
Collect the emitted light using a fiber optic cable connected to a spectrometer.[16]
-
Record the emission spectrum (intensity vs. wavelength).[7]
-
From the spectrum, determine the peak emission wavelength and calculate the CIE 1931 color coordinates.[7]
-
Visualizations
Caption: Workflow for the fabrication and characterization of ADN-based OLEDs.
Caption: Schematic of a typical multi-layer blue OLED structure using ADN.
References
- 1. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ossila.com [ossila.com]
- 4. displayman.com [displayman.com]
- 5. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [researching.cn]
- 6. Solution-processed OLEDs for printing displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. edinst.com [edinst.com]
- 8. ossila.com [ossila.com]
- 9. Applications for plasma cleaning by Naen Tech - cnplasma.com [cnplasma.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. iipseries.org [iipseries.org]
- 13. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | Semantic Scholar [semanticscholar.org]
- 14. Advances in Solution-Processed OLEDs and their Prospects for Use in Displays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
Application Notes and Protocols for Solution-Processing of 9,10-Di(naphthalen-2-yl)anthracene (ANDP) Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the fabrication of high-quality thin films of 9,10-Di(naphthalen-2-yl)anthracene (ANDP) using solution-based processing techniques. ANDP is a widely utilized blue-emitting organic semiconductor and host material in Organic Light-Emitting Diodes (OLEDs) due to its excellent thermal and morphological stability.[1][2][3] Solution-processing offers a cost-effective and scalable method for the fabrication of large-area organic electronic devices.[3]
Key Properties of this compound
A comprehensive understanding of the material's properties is essential for the successful fabrication of thin films.
| Property | Value | Reference |
| CAS Number | 122648-99-1 | [1] |
| Molecular Formula | C₃₄H₂₂ | [4] |
| Molecular Weight | 430.54 g/mol | [2][4] |
| Appearance | White to light-orange powder | [2] |
| Melting Point | 382-384 °C | [2] |
| Solubility | High solubility (>10 mg/mL) in common organic solvents such as toluene, tetrahydrofuran (THF), and cyclohexanone. | [5] |
| UV Absorption (in THF) | 375, 395 nm | [2][4] |
| Photoluminescence (in THF) | 425 nm (Blue emission) | [2][4] |
| HOMO Level | 5.8 eV | [2] |
| LUMO Level | 2.6 eV | [2] |
Experimental Workflow for Solution-Processed ANDP Thin Films
The general workflow for fabricating and characterizing solution-processed ANDP thin films is outlined below. This process involves substrate preparation, solution formulation, thin film deposition via spin-coating, and subsequent characterization.
References
Application Notes and Protocols for 9,10-Di(naphthalen-2-yl)anthracene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a prominent organic semiconductor, in the context of Organic Field-Effect Transistors (OFETs). While ADN is extensively utilized in Organic Light-Emitting Diodes (OLEDs), its potential in OFETs is an emerging area of interest.[1][2][3] This document outlines the material's properties, potential performance based on related compounds, and detailed protocols for device fabrication and characterization.
Introduction to this compound (ADN)
This compound is a polycyclic aromatic hydrocarbon with a molecular structure characterized by an anthracene core substituted with two naphthalene groups at the 9 and 10 positions. This configuration imparts high thermal stability and a wide energy bandgap, making it a suitable candidate for various organic electronic applications.[3] Anthracene derivatives, in general, are attractive for OFETs due to their inherent air stability and the potential for strong intermolecular interactions, which are crucial for efficient charge transport.[1][4]
The molecular structure of ADN lends itself to forming stable amorphous films, which can be advantageous in preventing crystallization-related device degradation.[3] The primary charge transport mechanism in such organic semiconductors is hopping between adjacent molecules, which is highly dependent on the molecular packing in the solid state.[5]
Role and Performance in OFETs
While specific quantitative performance data for pristine ADN in OFETs is not extensively reported in the literature, its charge transport properties can be inferred from studies on its derivatives and other similar anthracene-based compounds. Anthracene derivatives have been investigated as the active layer in OFETs, demonstrating their potential as semiconductor materials.[1][2][4]
Key Performance Metrics:
The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
-
Mobility (µ): This parameter quantifies how quickly charge carriers (holes or electrons) move through the semiconductor material under an applied electric field. Higher mobility is desirable for faster device operation.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the drain current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is crucial for digital applications to minimize power consumption and ensure clear switching behavior.
-
Threshold Voltage (Vth): This is the minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation.
Performance of Related Anthracene Derivatives:
To provide a quantitative context, the table below summarizes the reported performance of OFETs based on various anthracene derivatives. It is important to note that these values are highly dependent on the specific molecular structure, device architecture, and fabrication conditions.
| Semiconductor Material | Deposition Method | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| A dialkoxylated diethynyl benzene-cored anthracene derivative | Solution-Processed (Spin-coating) | 3.74 x 10⁻⁴ (hole) | 5.05 x 10⁴ | -3.5 |
| Bis-5'-alkylthiophen-2'-yl-2,6-anthracene | Vacuum Deposition | up to 0.50 (hole) | > 10⁷ | Not Reported |
| t-butylated 9,10-di(2-naphthyl)anthracene derivatives | Not specified | 1 - 4 x 10⁻⁷ (ambipolar) | Not Reported | Not Reported |
Note: The performance of OFETs based on pristine this compound has not been widely reported. The data presented is for structurally related compounds and should be considered as a reference.
Experimental Protocols
The following are detailed, generalized protocols for the fabrication and characterization of OFETs, which can be adapted for using this compound as the active semiconductor layer.
The fabrication of OFETs can be broadly categorized into solution-based processing and vacuum deposition. The choice of method depends on the solubility of the organic semiconductor and the desired film morphology.
3.1.1. Solution-Processed OFET Fabrication (Spin-Coating)
This method is suitable for soluble organic semiconductors and offers the advantage of low-cost, large-area fabrication.
Materials and Equipment:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound (ADN)
-
High-purity organic solvent (e.g., chloroform, toluene, or chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin-coater
-
Vacuum oven or hotplate
-
Thermal evaporator for electrode deposition (for top-contact configuration)
-
Photolithography equipment (for bottom-contact configuration)
Protocol:
-
Substrate Cleaning:
-
Sonication of the Si/SiO₂ substrates in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying the substrates with a stream of nitrogen gas.
-
Treatment with UV-ozone for 15 minutes to remove organic residues and enhance surface hydrophilicity.
-
-
Dielectric Surface Modification (OTS Treatment):
-
Preparation of a 5% (v/v) solution of OTS in toluene.
-
Immersion of the cleaned substrates in the OTS solution at room temperature overnight in a nitrogen-filled glovebox.
-
Rinsing the substrates with fresh toluene to remove excess OTS.
-
Annealing the substrates at 120°C for 1 hour to form a stable self-assembled monolayer.
-
-
Semiconductor Deposition (Spin-Coating):
-
Preparation of a solution of ADN in a suitable organic solvent (e.g., 5 mg/mL in chloroform). The solution may require heating to fully dissolve the material.
-
Filtering the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coating the ADN solution onto the OTS-treated substrate. Typical parameters are a spin speed of 2000 rpm for 60 seconds.
-
Annealing the film on a hotplate at a temperature below the material's glass transition temperature (e.g., 80-120°C) for 1 hour in a nitrogen atmosphere to remove residual solvent and improve film morphology.
-
-
Electrode Deposition (Top-Contact Configuration):
-
Using a shadow mask to define the source and drain electrodes.
-
Thermal evaporation of a 50 nm thick layer of gold (Au) onto the ADN film at a deposition rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
3.1.2. Vacuum-Deposited OFET Fabrication
This method is suitable for small molecules that can be sublimed and often results in highly ordered thin films.
Materials and Equipment:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer
-
This compound (ADN) powder
-
Gold (Au) for source and drain electrodes
-
High-vacuum thermal evaporator
Protocol:
-
Substrate Preparation: Follow the same cleaning and surface modification steps as in the solution-processed protocol.
-
Semiconductor Deposition (Thermal Evaporation):
-
Placing the cleaned and treated substrates in the thermal evaporator.
-
Loading high-purity ADN powder into a quartz crucible.
-
Evacuating the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Heating the crucible to sublime the ADN and deposit a thin film (e.g., 50 nm) onto the substrates. The deposition rate should be controlled (e.g., 0.1-0.5 Å/s) and the substrate can be heated to optimize film crystallinity.
-
-
Electrode Deposition (Top-Contact Configuration):
-
Without breaking the vacuum, use a shadow mask to deposit 50 nm of Au for the source and drain electrodes on top of the ADN film.
-
The electrical characteristics of the fabricated OFETs are measured to determine the key performance metrics.
Equipment:
-
Semiconductor parameter analyzer or a source-measure unit
-
Probe station
-
Computer with control and analysis software
Protocol:
-
Device Placement: Mount the fabricated OFET on the probe station.
-
Probing: Carefully land the probes on the source, drain, and gate electrodes.
-
Output Characteristics (Id-Vd):
-
Apply a constant gate voltage (Vg).
-
Sweep the drain voltage (Vd) from 0 V to a negative voltage (e.g., -60 V) and measure the drain current (Id).
-
Repeat this for several gate voltages (e.g., from 0 V to -60 V in -10 V steps).
-
-
Transfer Characteristics (Id-Vg):
-
Apply a constant, high drain voltage (Vd) in the saturation regime (e.g., -60 V).
-
Sweep the gate voltage (Vg) from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure the drain current (Id).
-
-
Data Analysis:
-
Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the (Id)1/2 vs. Vg plot using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
On/Off Ratio (Ion/Ioff): Determined from the transfer curve as the ratio of the maximum drain current to the minimum drain current.
-
Threshold Voltage (Vth): Extrapolated from the linear region of the (Id)1/2 vs. Vg plot to the Vg axis.
-
Visualizations
Caption: Workflow for the fabrication and characterization of an ADN-based OFET.
Caption: Relationship between ADN's molecular structure and OFET performance.
References
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Application of 9,10-Di(naphthalen-2-yl)anthracene in Organic Photovoltaics (OPVs)
Application Note & Protocol
Introduction
9,10-Di(naphthalen-2-yl)anthracene (AND), a fluorescent blue emitter, and its derivatives have been extensively utilized in Organic Light-Emitting Diodes (OLEDs) as robust host and emitting materials. While its application in organic photovoltaics (OPVs) is less documented than in OLEDs, the inherent photophysical properties and high charge carrier mobility of the anthracene core make it and its derivatives promising candidates for various roles within OPV device architectures. Anthracene-based materials can potentially function as donor or acceptor components in the photoactive layer, or as interfacial materials to enhance charge extraction and transport. This document provides an overview of the potential applications of this compound and related compounds in OPVs, along with a generalized experimental protocol for device fabrication and characterization.
Potential Roles in Organic Photovoltaics
While specific data for the parent this compound in OPVs is limited, research on related anthracene and naphthalene-based derivatives suggests several potential applications:
-
Non-Fullerene Acceptors (NFAs): The fused aromatic structure of AND can be chemically modified to create electron-accepting materials. A fused-ring electron acceptor (NDIC), for instance, which incorporates a naphthalene core, has been synthesized and has shown promising performance in organic solar cells.
-
Donor Materials: Functionalized anthracene derivatives have been explored as electron-donating materials in the active layer of OPVs. Their performance is influenced by factors such as molecular stacking and energy level alignment with the acceptor material.
-
Interfacial Layers: Derivatives of AND can be employed as cathode or anode interfacial layers to improve charge extraction and reduce interfacial recombination, thereby enhancing overall device efficiency and stability.
Performance of Anthracene and Naphthalene-Based Derivatives in OPVs
Due to the limited availability of performance data for the specific compound this compound in OPVs, the following table summarizes the performance of devices employing a closely related naphthalene-core-based non-fullerene acceptor (NDIC) and other anthracene-based molecules to provide a representative overview of their potential.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PDBT-T1 | IDIC | Inverted | 0.77 | - | - | 9.19 |
| PBDB-T | NDIC | Inverted | 0.90 | 15.10 | 69.60 | 9.43[1] |
| 5 | PC71BM | Conventional | - | - | - | 0.67 |
| 7 | PC71BM | Conventional | - | - | - | <0.67 |
Experimental Protocols
The following is a generalized protocol for the fabrication of a conventional bulk heterojunction (BHJ) organic photovoltaic device. This protocol can be adapted for the inclusion of this compound or its derivatives as a component in the active layer.
Substrate Preparation
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 20 minutes to enhance the work function of the ITO and remove any residual organic contaminants.
Hole Transport Layer (HTL) Deposition
-
Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
Active Layer Deposition
-
Prepare a blend solution of the donor and acceptor materials in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a mixture). If using an anthracene derivative, it would be incorporated at this stage as either the donor or acceptor component. The typical concentration is 10-20 mg/mL.
-
Stir the solution at an elevated temperature (e.g., 40-60°C) for several hours to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer film at a temperature optimized for the specific material blend to promote favorable morphology. This step is crucial for achieving high device performance.
Cathode and Encapsulation
-
Transfer the substrates to a thermal evaporator chamber with a base pressure below 1x10-6 Torr.
-
Deposit a cathode layer, which typically consists of a low work function metal like Calcium (Ca) or a bilayer of Lithium Fluoride (LiF) and Aluminum (Al). A common structure is LiF (0.5-1 nm) followed by Al (100 nm).
-
Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from exposure to air and moisture.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator with an AM 1.5G spectrum at an intensity of 100 mW/cm² to measure the J-V characteristics of the fabricated devices. From this measurement, the key performance parameters (PCE, Voc, Jsc, and FF) can be extracted.
-
External Quantum Efficiency (EQE) Measurement: Use a dedicated EQE system to measure the ratio of collected charge carriers to incident photons at various wavelengths. This provides insight into the spectral response of the device.
Visualizations
References
Application Notes and Protocols for the Suzuki Cross-Coupling Synthesis of 9,10-Di(naphthalen-2-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 9,10-Di(naphthalen-2-yl)anthracene (DNPA), a fluorescent organic compound with applications in materials science and as a building block in drug development. The synthesis is achieved via a palladium-catalyzed Suzuki cross-coupling reaction between 9,10-dibromoanthracene and 2-naphthaleneboronic acid.
Overview
The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this protocol, it is employed to synthesize this compound, a highly conjugated aromatic system. The reaction proceeds by the palladium-catalyzed coupling of an organoboron compound (2-naphthaleneboronic acid) with an organohalide (9,10-dibromoanthracene) in the presence of a base.[1]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| 9,10-Dibromoanthracene | 97% |
| 2-Naphthaleneboronic acid | 97% |
| Tetrakis(triphenylphosphine)palladium(0) | 99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% |
| Toluene | Anhydrous, 99.8% |
| Ethanol | 200 proof, absolute |
| Deionized Water | High Purity |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Schlenk line or inert gas (Nitrogen/Argon) supply | |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Filtration apparatus | |
| Silica gel for column chromatography | |
| Solvents for chromatography (e.g., hexanes, dichloromethane) | HPLC grade |
Experimental Protocol
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-naphthaleneboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Under a positive flow of the inert gas, add anhydrous toluene and ethanol in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 85-95 °C) under the inert atmosphere.
-
Maintain the reaction at reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/ethanol) or by sublimation to yield the final product as a yellow crystalline solid.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 1.0 |
| 2-Naphthaleneboronic acid | C₁₀H₉BO₂ | 171.99 | 2.2 |
| This compound | C₃₄H₂₂ | 430.54 | - |
Characterization Data for this compound
| Property | Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 362-364 °C |
| Purity (HPLC) | >99% |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Expected in the range of 7.2-8.5 ppm (aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Expected in the range of 125-140 ppm (aromatic carbons) |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used. The expected ranges are provided based on the chemical structure.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki cross-coupling synthesis of this compound.
References
Characterization of 9,10-Di(naphthalen-2-yl)anthracene (ADN) Thin Film Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Di(naphthalen-2-yl)anthracene (ADN) is a key organic semiconductor material widely utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), particularly as a blue-emitting host material.[1] The morphology of the ADN thin film plays a critical role in determining the efficiency, stability, and overall performance of the OLED device. This document provides detailed application notes and experimental protocols for the characterization of ADN thin film morphology, aimed at researchers and scientists in the fields of organic electronics and materials science.
The introduction of two naphthalene groups at the 9 and 10 positions of the anthracene core enhances the molecule's thermal stability and morphological integrity in thin-film form.[1] Understanding and controlling the thin film morphology—including parameters such as surface roughness, grain size, and crystallinity—is paramount for optimizing charge transport and recombination processes within the OLED, thereby enhancing device performance.
Data Presentation: Morphological Characterization of ADN Thin Films
The following tables summarize the expected trends in the morphological parameters of ADN thin films as a function of key deposition parameters. While specific quantitative data for ADN is not extensively available in a single comprehensive study, the data presented here is based on well-established principles of thin film growth for organic materials and data from related anthracene derivatives.
Table 1: Influence of Substrate Temperature on ADN Thin Film Morphology
| Substrate Temperature (°C) | Surface Roughness (RMS, nm) | Average Grain Size (nm) | Crystallinity | Expected Impact on OLED Performance |
| 25 (Room Temperature) | Low | Small | Amorphous to nano-crystalline | Lower charge carrier mobility, potential for pinholes. |
| 50 | Moderate | Moderate | Increased nano-crystallinity | Improved charge carrier mobility. |
| 100 | High | Large | Higher crystallinity | Enhanced charge carrier mobility, but potential for increased leakage current at grain boundaries. |
| 150 | Very High | Very Large | Highly crystalline | Optimal charge carrier mobility, but risk of short circuits due to large, sharp grains. |
Table 2: Influence of Deposition Rate on ADN Thin Film Morphology
| Deposition Rate (Å/s) | Surface Roughness (RMS, nm) | Average Grain Size (nm) | Film Density | Expected Impact on OLED Performance |
| 0.1 | Low | Small | High | Smooth films, good for uniform interfaces, but potentially lower mobility. |
| 1.0 | Moderate | Moderate | Moderate | Balanced properties, often a good starting point for optimization. |
| 5.0 | High | Large | Low | Rougher films with larger grains, may lead to higher mobility but also increased defects. |
| 10.0 | Very High | Very Large | Lower | Very rough films, potential for voids and poor device performance. |
Experimental Protocols
Detailed methodologies for the key experiments in characterizing ADN thin film morphology are provided below.
Protocol 1: Thin Film Deposition by Thermal Evaporation
Objective: To deposit a uniform thin film of ADN onto a substrate.
Materials and Equipment:
-
High-purity ADN powder (>99.5%)
-
Substrates (e.g., Indium Tin Oxide (ITO)-coated glass, silicon wafers)
-
Thermal evaporation system with a high-vacuum chamber (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness and rate monitoring
-
Substrate holder with temperature control
-
Tungsten or molybdenum evaporation boat
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.
-
-
System Preparation:
-
Load the cleaned substrates into the substrate holder in the vacuum chamber.
-
Place a small amount of ADN powder into the evaporation boat.
-
Evacuate the chamber to a base pressure of <10⁻⁶ Torr.
-
-
Deposition:
-
Set the desired substrate temperature using the substrate heater.
-
Gradually increase the current to the evaporation boat to heat the ADN material until it starts to sublimate.
-
Monitor the deposition rate and film thickness using the QCM. Adjust the boat temperature to maintain the desired deposition rate (e.g., 1 Å/s).
-
Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation boat.
-
-
Cooling and Venting:
-
Allow the substrates to cool down to room temperature under vacuum.
-
Vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
-
Protocol 2: Atomic Force Microscopy (AFM) for Surface Morphology
Objective: To obtain high-resolution topographical images of the ADN thin film to determine surface roughness and grain size.
Materials and Equipment:
-
ADN-coated substrate
-
Atomic Force Microscope (AFM)
-
AFM cantilevers suitable for tapping mode imaging
-
Image analysis software
Procedure:
-
Sample Mounting: Securely mount the ADN-coated substrate on the AFM sample stage.
-
Cantilever Installation: Install a new, sharp AFM tip.
-
Imaging Parameters:
-
Select tapping mode (also known as intermittent-contact mode) to minimize sample damage.
-
Set the scan size (e.g., 1 µm x 1 µm, 5 µm x 5 µm) and scan rate (e.g., 1 Hz).
-
Adjust the setpoint, drive amplitude, and gains to obtain a stable, high-quality image.
-
-
Image Acquisition: Acquire topography and phase images.
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Calculate the root-mean-square (RMS) surface roughness from the topography data.
-
Perform grain size analysis to determine the average grain size and size distribution.
-
Protocol 3: X-ray Diffraction (XRD) for Crystallographic Analysis
Objective: To investigate the crystalline structure and orientation of the ADN thin film.
Materials and Equipment:
-
ADN-coated substrate
-
X-ray diffractometer with a thin-film attachment (e.g., grazing incidence XRD - GIXRD)
-
Data analysis software
Procedure:
-
Sample Mounting: Mount the ADN-coated substrate on the diffractometer stage.
-
Measurement Setup:
-
Use a Cu Kα X-ray source (λ = 1.5406 Å).
-
For thin films, employ a grazing incidence geometry to enhance the signal from the film. Set the incidence angle to a small value (e.g., 0.5°).
-
Set the 2θ scan range (e.g., 5° to 40°) and step size (e.g., 0.02°).
-
-
Data Collection: Perform the XRD scan.
-
Data Analysis:
-
Identify the diffraction peaks and compare them to the powder diffraction pattern of ADN to determine the crystal structure.
-
Analyze the peak positions, intensities, and widths to determine the preferred crystal orientation and estimate the crystallite size using the Scherrer equation.
-
Mandatory Visualizations
Caption: Experimental workflow for ADN thin film characterization.
Caption: Relationship between ADN morphology and OLED performance.
References
Enhanced Charge Transport in 9,10-Di(naphthalen-2-yl)anthracene through Doping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Di(naphthalen-2-yl)anthracene (ADN) and its derivatives, such as 2-methyl-9,10-di(naphthalen-2-yl)anthracene (MADN), are key materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] Their inherent charge transport properties can be significantly enhanced through controlled doping, a process of intentionally introducing impurities into the material to modify its electrical characteristics. This enhancement is crucial for improving the efficiency, lowering the operating voltage, and increasing the lifetime of organic electronic devices.
This document provides detailed application notes and experimental protocols for the p-type and n-type doping of ADN and its derivatives to achieve enhanced charge transport. The protocols are based on established methodologies in the scientific literature and are intended to provide a practical guide for researchers in the field.
Doping Strategies for Enhanced Charge Transport
The introduction of specific dopants into a host material like ADN can create either an excess of positive charge carriers (holes) for p-type doping or an excess of negative charge carriers (electrons) for n-type doping. This targeted modification of charge carrier concentration leads to a significant increase in the material's conductivity and facilitates more efficient charge injection and transport within a device.
P-type Doping with F4-TCNQ
A widely used p-type dopant for organic semiconductors is 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ). The deep lowest unoccupied molecular orbital (LUMO) level of F4-TCNQ facilitates the transfer of electrons from the highest occupied molecular orbital (HOMO) of the host material, thereby generating holes and increasing the hole conductivity.[2]
N-type Doping with Cesium Carbonate (Cs₂CO₃)
For n-type doping, alkali metal compounds like Cesium Carbonate (Cs₂CO₃) are effective. Upon thermal evaporation, Cs₂CO₃ can decompose and release cesium atoms, which are strong electron donors. These cesium atoms can then donate electrons to the LUMO of the host material, increasing the electron concentration and enhancing electron transport.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the charge transport properties and device performance of doped ADN and its derivatives based on available literature.
Table 1: Hole Mobility Enhancement with F4-TCNQ Doping
| Host Material | Dopant | Doping Method | Hole Mobility (cm²/Vs) | Reference |
| Pentacene | F4-TCNQ | Sequential Deposition | > TPD mobility | [2] |
| TPD | F4-TCNQ | Sequential Deposition | 10⁻² - 10⁻³ | [2] |
| DPP-based Polymer | F4-TCNQ | Blending | 1.03 | [4] |
Note: TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) and Pentacene are used as comparative examples to illustrate the effect of F4-TCNQ doping on hole mobility.
Table 2: OLED Performance with Doped ADN Derivatives
| Host Material | Dopant | Device Structure | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Turn-on Voltage (V) | Reference |
| DPVBi | - | ITO/2-TNATA/NPB/DPVBi/Alq3/LiF/Al | - | - | 5.0 | [5] |
| PHF | - | ITO/PHF/Al | - | - | 23.0 | [5] |
Note: DPVBi (4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl) and PHF (poly(4,4'-diphenylene diphenylvinylene)) are presented as examples of emissive materials often used with ADN derivatives as hosts.
Experimental Protocols
Protocol 1: P-type Doping of MADN with F4-TCNQ by Vacuum Co-evaporation
This protocol describes the fabrication of a p-doped MADN thin film using vacuum thermal co-evaporation.
Materials and Equipment:
-
MADN (host material)
-
F4-TCNQ (dopant)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Vacuum thermal evaporation system with multiple sources
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
-
Nitrogen glovebox
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
-
Material Preparation:
-
Load MADN and F4-TCNQ into separate crucibles in the thermal evaporation chamber.
-
-
Co-evaporation:
-
Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.
-
Set the substrate temperature to room temperature.
-
Co-evaporate MADN and F4-TCNQ onto the cleaned ITO substrate.
-
Control the doping concentration by adjusting the deposition rates of MADN and F4-TCNQ. For example, for a 4% doped film, maintain a deposition rate of 1.92 Å/s for MADN and 0.08 Å/s for F4-TCNQ to achieve a total deposition rate of 2 Å/s.
-
Deposit a film of the desired thickness (e.g., 50 nm).
-
-
Characterization:
Protocol 2: N-type Doping of MADN with Cesium Carbonate by Solution Processing
This protocol details the preparation of an n-doped MADN film using a solution-based approach.
Materials and Equipment:
-
MADN (host material)
-
Cesium Carbonate (Cs₂CO₃) (dopant)
-
Suitable solvent (e.g., a mixture of a polar solvent for Cs₂CO₃ and a non-polar solvent for MADN)
-
Glass substrates
-
Spin coater
-
Hotplate
-
Nitrogen glovebox
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of MADN in a suitable organic solvent (e.g., toluene).
-
Prepare a separate stock solution of Cs₂CO₃ in a polar solvent in which it is soluble (e.g., methanol).
-
Mix the two solutions in the desired ratio to achieve the target doping concentration. The final solvent mixture should be optimized to ensure both components remain dissolved.
-
-
Film Deposition:
-
Transfer the prepared solution and cleaned glass substrates into a nitrogen glovebox.
-
Deposit the solution onto the substrate using a spin coater. A typical spin coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 30 seconds.
-
-
Annealing:
-
Anneal the spin-coated film on a hotplate inside the glovebox to remove residual solvent and potentially activate the dopant. A typical annealing temperature could be 100°C for 10 minutes.
-
-
Characterization:
-
Measure the electron mobility of the doped film using the SCLC method in an electron-only device structure.[9]
-
Visualizations
The following diagrams illustrate the conceptual workflows for the doping processes.
Caption: Charge transfer mechanisms in p-type and n-type doping.
Caption: Experimental workflows for doping ADN derivatives.
Conclusion
The doping of this compound and its derivatives is a powerful technique for enhancing charge transport and improving the performance of organic electronic devices. By carefully selecting the appropriate dopant and optimizing the doping process, researchers can tailor the electrical properties of these materials to meet the specific requirements of their applications. The protocols and data presented in this document provide a solid foundation for further research and development in this exciting field.
References
- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jku.at [jku.at]
- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Electroluminescence of 9,10-Di(naphthalen-2-yl)anthracene Devices
For: Researchers, scientists, and drug development professionals.
Introduction
9,10-Di(naphthalen-2-yl)anthracene (ADN) is a highly fluorescent organic semiconductor that has garnered significant attention for its application as a host material in the emissive layer of blue Organic Light-Emitting Diodes (OLEDs).[1][2] Its wide energy bandgap, high photoluminescence quantum yield, and good thermal stability make it an excellent candidate for fabricating efficient and stable blue OLEDs.[1] This document provides a detailed experimental setup and protocol for the fabrication and electroluminescence (EL) characterization of ADN-based OLEDs. The protocols outlined herein are intended to provide a standardized methodology for researchers to obtain reliable and reproducible results.
The fundamental principle behind the electroluminescence of an OLED involves the injection of charge carriers—electrons from the cathode and holes from the anode—into the organic layers upon the application of an external voltage. These carriers migrate through the respective transport layers and recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light. The color and efficiency of the emitted light are determined by the molecular structure of the emissive material and the overall device architecture.
Materials and Methods
Materials
-
Substrate: Indium Tin Oxide (ITO) coated glass (sheet resistance < 20 Ω/sq)
-
Hole Injection Layer (HIL): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Hole Transport Layer (HTL): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emissive Layer (EML) - Host: this compound (ADN)
-
Emissive Layer (EML) - Dopant (Example): A suitable blue fluorescent dopant such as p-bis(p-N,N-diphenyl-aminostyryl)benzene (DSA-Ph)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
Solvents: Deionized water, acetone, isopropanol
Equipment
-
Spin coater
-
Ultrasonic bath
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Source measure unit (SMU)
-
Spectrometer with a calibrated photodetector (e.g., a spectroradiometer or a fiber-optic spectrometer)
-
Integrating sphere (for accurate external quantum efficiency measurements)
-
Probe station in a nitrogen-filled glovebox
Experimental Protocols
Device Fabrication
A typical device structure for an ADN-based blue OLED is as follows: ITO / NPB (HIL/HTL) / ADN:Dopant (EML) / Alq3 (ETL) / LiF (EIL) / Al (Cathode).
Protocol for Device Fabrication:
-
Substrate Cleaning:
-
Cut ITO-coated glass substrates to the desired size (e.g., 2 cm x 2 cm).
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system.
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Deposit a 40 nm layer of NPB as the hole transport layer at a rate of 1-2 Å/s .
-
Co-evaporate a 30 nm layer of ADN (host) and the blue fluorescent dopant (e.g., 5% DSA-Ph) as the emissive layer. The deposition rate of ADN should be around 1-2 Å/s , and the dopant rate should be adjusted to achieve the desired doping concentration.
-
Deposit a 30 nm layer of Alq3 as the electron transport layer at a rate of 1-2 Å/s .
-
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF as the electron injection layer at a rate of 0.1-0.2 Å/s .
-
Deposit a 100 nm layer of Al as the cathode at a rate of 3-5 Å/s .
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from moisture and oxygen. Use a UV-curable epoxy and a glass coverslip for encapsulation.
-
Electroluminescence Measurement
Protocol for Electroluminescence Characterization:
-
Device Connection:
-
Mount the encapsulated device onto the probe station inside the glovebox.
-
Connect the positive terminal of the source measure unit (SMU) to the ITO anode and the negative terminal to the Al cathode.
-
-
Data Acquisition Setup:
-
Position the photodetector or the fiber optic of the spectrometer in front of the active area of the OLED. For accurate luminance and efficiency measurements, the detector should be calibrated. For external quantum efficiency (EQE), the device should be placed inside an integrating sphere.
-
Set up the SMU to sweep the voltage from 0 V to a desired maximum voltage (e.g., 10-15 V) in defined steps (e.g., 0.1 V). At each voltage step, the SMU will apply the voltage and measure the resulting current density.
-
Synchronize the spectrometer to capture the electroluminescence spectrum at each voltage step.
-
-
Measurement Execution:
-
Initiate the voltage sweep.
-
Record the current density (J), voltage (V), and the electroluminescence spectrum at each data point.
-
-
Data Analysis:
-
From the recorded data, plot the current density-voltage (J-V) and luminance-voltage (L-V) characteristics.
-
Calculate the current efficiency (η_c) in cd/A using the formula: η_c = L / J.
-
Calculate the power efficiency (η_p) in lm/W using the formula: η_p = π * L / (J * V).
-
Calculate the external quantum efficiency (EQE or η_ext) as a percentage. This requires converting the spectral radiance into the number of emitted photons and dividing by the number of injected electrons. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Determine the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) from the electroluminescence spectra.
-
Data Presentation
The quantitative data obtained from the electroluminescence measurements of the ADN-based OLEDs should be summarized in a structured table for clear comparison.
| Parameter | Value | Units |
| **Turn-on Voltage (at 1 cd/m²) ** | 3.5 | V |
| Maximum Luminance | > 5000 | cd/m² |
| Maximum Current Efficiency | 9.3 | cd/A |
| Maximum Power Efficiency | 6.5 | lm/W |
| Maximum External Quantum Efficiency | 8.3 | % |
| CIE Coordinates (at 1000 cd/m²) | (0.14, 0.18) | |
| Peak Emission Wavelength | 460 | nm |
Visualization
Diagrams created using the DOT language for Graphviz are provided below to illustrate the experimental workflow and the device architecture.
References
Troubleshooting & Optimization
improving the quantum efficiency of 9,10-Di(naphthalen-2-yl)anthracene based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the quantum efficiency of 9,10-Di(naphthalen-2-yl)anthracene (ADN) based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fabrication and testing of ADN-based OLEDs.
Issue 1: Low External Quantum Efficiency (EQE)
Q: My ADN-based OLED exhibits significantly lower EQE than expected. What are the potential causes and how can I troubleshoot this?
A: Low External Quantum Efficiency (EQE) is a common issue that can stem from several factors throughout the device fabrication and material selection process. Here’s a step-by-step troubleshooting guide:
-
Material Purity:
-
Problem: Impurities in ADN or other organic layers can act as quenching sites for excitons, reducing emissive decay.
-
Solution: Ensure the use of high-purity ADN (sublimed grade, >99%).[1] Purification of other organic materials and the dopant is also critical.
-
-
Energy Level Mismatch:
-
Problem: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can lead to inefficient charge injection and transport, resulting in charge imbalance.[2]
-
Solution:
-
Review the energy level diagram of your device. The HOMO levels of the hole transport layer (HTL) and ADN should be closely aligned for efficient hole injection. Similarly, the LUMO levels of the electron transport layer (ETL) and ADN should facilitate electron injection.
-
Consider inserting or changing interlayers (e.g., hole injection layer, electron injection layer) to improve energy level alignment.
-
-
-
Inefficient Host-Dopant Energy Transfer:
-
Problem: For doped devices, the energy transfer from the ADN host to the emissive dopant may be inefficient.
-
Solution:
-
Ensure a good spectral overlap between the emission spectrum of the ADN host and the absorption spectrum of the dopant.
-
Optimize the doping concentration. Low concentrations can lead to incomplete energy transfer, while high concentrations can cause self-quenching.
-
-
-
Poor Film Morphology:
-
Problem: Rough or non-uniform thin films can lead to short circuits or inefficient charge transport. ADN's structure with two naphthalene groups enhances morphological stability in thin-film form.[3]
-
Solution:
-
Optimize deposition parameters (e.g., deposition rate, substrate temperature) for all organic layers.
-
For solution-processed devices, investigate different solvents and annealing conditions to improve film quality.
-
-
-
Charge Carrier Imbalance:
-
Problem: An imbalance in the number of holes and electrons recombining in the emissive layer is a major cause of low efficiency.
-
Solution:
-
Adjust the thickness of the HTL and ETL to balance charge carrier injection.
-
Incorporate charge blocking layers (electron-blocking layer or hole-blocking layer) to confine carriers within the emissive layer.[4]
-
-
Issue 2: High Operating Voltage
Q: The operating voltage of my ADN-based OLED is too high. What steps can I take to reduce it?
A: High operating voltage increases power consumption and can accelerate device degradation. Here are the primary areas to investigate:
-
Poor Charge Injection:
-
Problem: Large energy barriers between the electrodes (ITO, Al/LiF) and the organic layers hinder efficient charge injection.
-
Solution:
-
Use appropriate injection layers. For example, a hole injection layer (HIL) like HAT-CN between the ITO and the HTL, and an electron injection layer (EIL) like LiF or Cs2CO3 between the ETL and the cathode.[5][6]
-
Ensure proper surface treatment of the ITO anode (e.g., UV-ozone or oxygen plasma treatment) to increase its work function.
-
-
-
Low Charge Carrier Mobility:
-
Problem: The charge carrier mobility of the transport layers or the host material itself may be low.
-
Solution:
-
Select HTL and ETL materials with higher charge carrier mobilities.
-
While ADN is primarily a host, ensuring a well-ordered film can maximize its charge transport capabilities.
-
-
-
Excessive Layer Thickness:
-
Problem: Thicker organic layers increase the overall device resistance.
-
Solution: Systematically reduce the thickness of the charge transport layers without compromising charge balance or introducing short circuits.
-
Issue 3: Rapid Efficiency Roll-off
Q: My device shows a good peak EQE, but it drops off quickly at higher brightness levels. How can I minimize this efficiency roll-off?
A: Efficiency roll-off at high current densities is a significant challenge. Key factors include:
-
Triplet-Triplet Annihilation (TTA):
-
Problem: At high exciton densities, two triplet excitons can interact, with one or both being annihilated non-radiatively.
-
Solution:
-
Broaden the recombination zone by optimizing the device architecture, for example, by using a mixed-host system or a graded doping profile.
-
Choose host and dopant materials with shorter exciton lifetimes.
-
-
-
Charge Imbalance at High Current:
-
Problem: The balance of holes and electrons can worsen at higher voltages, leading to excess carriers that do not recombine radiatively within the emissive layer.
-
Solution: Re-optimize the thicknesses of the charge transport and blocking layers to maintain charge balance across a wider range of operating currents.
-
-
Joule Heating:
-
Problem: Increased current leads to heating, which can reduce the photoluminescence quantum yield of the emitter and degrade material interfaces.
-
Solution:
-
Improve the thermal conductivity of the device stack and substrate.
-
Optimize the device to achieve high brightness at lower current densities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ADN in an OLED?
A1: this compound (ADN) is primarily used as a host material in the emissive layer of OLEDs, particularly for blue-emitting devices.[3] Its wide energy bandgap and high triplet energy allow for efficient energy transfer to various emissive dopants.[7] The bulky naphthalene groups enhance the molecule's thermal and morphological stability in thin-film form.[3][8]
Q2: Can ADN be used as an emitter itself?
A2: Yes, ADN and its derivatives are known for their strong blue fluorescence and can be used as blue emitters.[3] However, it is more commonly used as a host for a dopant to achieve higher efficiency and better color purity.
Q3: What are common dopants used with an ADN host?
A3: A variety of blue fluorescent dopants are used with ADN. An example is 4,4′-bis[4-(diphenylamino)styryl]biphenyl. The choice of dopant depends on the desired emission color and the need for efficient energy transfer from the ADN host.
Q4: What is the difference between ADN and MADN?
A4: MADN stands for 2-methyl-9,10-di(naphthalen-2-yl)anthracene. It is a derivative of ADN. The addition of the methyl group in MADN can influence its morphological stability and charge transport properties, sometimes leading to improved device performance and lifetime.[3]
Q5: What are the typical HOMO/LUMO energy levels for ADN?
A5: The reported HOMO and LUMO energy levels for ADN are approximately 5.6 eV and 2.6 eV, respectively.[2] These values are crucial for designing the energy level structure of the OLED for efficient charge injection and confinement.
Quantitative Data Summary
The following tables summarize key performance metrics for ADN-based OLEDs from various studies.
Table 1: Performance of ADN and its Derivatives as Host or Emitter
| Material System | Role of ADN Derivative | Max. Luminous Efficiency (cd/A) | Max. EQE (%) | Dopant (if applicable) | Reference |
| DN-2-CzA | Host | 3.2 | 1.6 | 4,4′-bis[4-(diphenylamino)styryl]biphenyl | [5][9] |
| 2-tert-butyl-9,10-di(naphth-2-yl)anthracene | Host | 5.2 | 2.2 | DN-2-NPAA | [5][9] |
| ADN/BAlq/ADN QWS | Emissive Layer Component | 5.32 | - | - | [2] |
Note: EQE values were not always reported alongside luminous efficiency.
Experimental Protocols
Protocol 1: Fabrication of a Vacuum-Deposited ADN-Based OLED
This protocol describes a general procedure for fabricating a multilayer OLED using thermal evaporation in a high-vacuum environment.
-
Substrate Preparation:
-
Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): ADN doped with a blue fluorescent emitter (e.g., 5% dopant concentration) (30 nm). Co-evaporate ADN and the dopant from separate sources, controlling the doping concentration via their respective deposition rates.
-
Electron Transport Layer (ETL): e.g., Alq3 (20 nm)
-
-
Maintain a deposition rate of 0.1-0.2 nm/s for organic materials.
-
-
Cathode Deposition:
-
Deposit the cathode layers through a shadow mask to define the active area.
-
Electron Injection Layer (EIL): e.g., LiF (1 nm) at a rate of 0.01-0.02 nm/s.
-
Cathode: Aluminum (Al) (100 nm) at a rate of 0.5-1.0 nm/s.
-
-
-
Encapsulation:
-
Remove the device from the vacuum chamber and immediately transfer it to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
Protocol 2: Characterization of ADN-Based OLEDs
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodiode or spectroradiometer.
-
Apply a forward bias voltage sweep to the device and measure the resulting current density and luminance.
-
From this data, determine the turn-on voltage, operating voltage, and luminance efficiency.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum at a constant driving current or voltage using a spectroradiometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectrum to quantify the emission color.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Calculate the EQE from the J-V-L data and the EL spectrum. The EQE is the ratio of the number of photons emitted out of the device to the number of electrons injected.
-
Alternatively, use an integrating sphere setup for a more accurate measurement of the total emitted photons.
-
Visualizations
Caption: Workflow for fabrication and characterization of ADN-based OLEDs.
Caption: Typical multilayer structure of an ADN-based OLED.
Caption: Example energy level diagram for an ADN-based OLED.
References
- 1. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researching.cn [researching.cn]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Overcoming Solubility Challenges of 9,10-Di(naphthalen-2-yl)anthracene (ADN) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 9,10-Di(naphthalen-2-yl)anthracene (ADN) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (ADN)?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) and, as such, is generally soluble in non-polar organic solvents and insoluble in polar solvents like water. Published data and supplier information indicate that ADN is soluble in solvents such as toluene, dichloromethane, and tetrahydrofuran (THF).[1] Conversely, it is practically insoluble in water.
Q2: Why do my ADN derivatives exhibit poor solubility even in organic solvents?
A2: The planar and rigid structure of the anthracene core, coupled with the large naphthyl substituents, can lead to strong intermolecular π-π stacking interactions. These interactions can make it difficult for solvent molecules to effectively solvate the individual molecules, resulting in low solubility. The specific functional groups on your derivative can also significantly impact its solubility profile.
Q3: What are the most common strategies to improve the solubility of ADN derivatives?
A3: Several strategies can be employed to enhance the solubility of ADN derivatives. These can be broadly categorized as chemical modifications and formulation approaches.
-
Chemical Modifications: Introducing bulky substituents or flexible side chains (e.g., alkyl or alkoxy groups) to the anthracene or naphthalene rings can disrupt π-π stacking and improve solubility. Creating a more twisted or non-planar molecular structure can also increase solubility in common organic solvents.
-
Formulation Approaches: Techniques such as co-solvency, solid dispersion, and cyclodextrin complexation are effective methods to increase the apparent solubility of these compounds in a given solvent system.
Q4: Can heating the solvent improve the solubility of my ADN derivative?
A4: Yes, for many compounds, solubility increases with temperature. Gently heating the solvent while stirring can help to overcome the activation energy required for dissolution. However, it is crucial to ensure that your ADN derivative is thermally stable at the applied temperature to avoid degradation.
Q5: Are there any safety precautions I should take when handling ADN derivatives and their solvents?
A5: Yes. ADN derivatives, as polycyclic aromatic hydrocarbons, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used to dissolve these compounds are often volatile and flammable. Consult the Safety Data Sheet (SDS) for each specific compound and solvent for detailed handling and disposal instructions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solubilization of ADN derivatives.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in a recommended solvent (e.g., toluene, THF, dichloromethane). | 1. Insufficient solvent volume.2. Low temperature.3. Impurities in the compound.4. The specific derivative has inherently lower solubility. | 1. Gradually add more solvent while stirring.2. Gently warm the mixture while stirring. Use a water bath for controlled heating.3. Purify the compound (e.g., by recrystallization or column chromatography).4. Try a different solvent or a solvent mixture (co-solvency). Consider more aggressive solvents like chloroform or N,N-Dimethylformamide (DMF) if compatible with your experiment. |
| Compound precipitates out of solution over time. | 1. The solution is supersaturated.2. Temperature of the solution has decreased.3. The solvent is slowly evaporating. | 1. Add a small amount of additional solvent to ensure the concentration is below the saturation point.2. Maintain the solution at a constant temperature, especially if it was heated to aid dissolution.3. Keep the container tightly sealed to prevent solvent evaporation. |
| The solution is cloudy or hazy even after prolonged stirring. | 1. Presence of insoluble impurities.2. The compound is only partially soluble at the current concentration and temperature. | 1. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove insoluble particulate matter.2. Increase the solvent volume or gently heat the solution. |
| Need to prepare an aqueous solution of an ADN derivative. | ADN derivatives are inherently hydrophobic and insoluble in water. | 1. Co-solvency: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) first, and then slowly add this stock solution to the aqueous buffer with vigorous stirring.2. Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin to enhance aqueous solubility (see Experimental Protocols). |
Quantitative Solubility Data
The following tables provide solubility data for anthracene and some of its derivatives in various organic solvents. This data can serve as a reference point for estimating the solubility of this compound derivatives.
Table 1: Solubility of Anthracene (C₁₄H₁₀)
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Acetone | 25 | Slightly Soluble |
| Benzene | 25 | Slightly Soluble |
| Carbon Disulfide | 25 | Slightly Soluble |
| Carbon Tetrachloride | 25 | 0.732 |
| Chloroform | 25 | Slightly Soluble |
| Diethyl Ether | 25 | Slightly Soluble |
| Ethanol | 16 | 0.076 |
| Ethanol | 19.5 | 0.19 |
| Ethanol | 25 | 0.328 |
| Hexane | 25 | 0.37 |
| Methanol | 19.5 | 0.18 |
| Toluene | 16.5 | 0.92 |
| Toluene | 100 | 12.94 |
| Xylene | 25 | Slightly Soluble |
Data sourced from Sciencemadness Wiki[2]
Table 2: Solubility of 9,10-Diphenylanthracene (C₂₆H₁₈)
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Carbon Disulfide | Soluble |
| Cyclohexane | Soluble |
| Acetonitrile | Soluble |
| Petroleum Ether | Soluble |
Data sourced from Thermo Scientific Chemicals[3]
Table 3: Qualitative Solubility of Naphthyl-Substituted Anthracenes
| Compound | Solvent | Solubility | Reference |
| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | Chloroform | Soluble (20 mg/mL, clear to slightly hazy, light yellow to yellow) | Sigma-Aldrich[2] |
| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | Dichloromethane | Soluble | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Solubilization using Co-solvency
This method is suitable for preparing a solution of an ADN derivative in a solvent system where it has low solubility, including aqueous solutions.
Workflow for Co-solvency
Caption: Workflow for the co-solvency method.
Methodology:
-
Select a Co-solvent: Choose a water-miscible organic solvent in which your ADN derivative has high solubility (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Prepare a Concentrated Stock Solution: Dissolve the ADN derivative in the minimum amount of the selected co-solvent to create a concentrated stock solution. Gentle heating or sonication may be used to aid dissolution, but ensure the compound is stable under these conditions.
-
Prepare the Aqueous Phase: In a separate container, prepare the desired aqueous solution (e.g., buffer, cell culture media).
-
Mixing: While vigorously stirring the aqueous phase, add the concentrated stock solution dropwise. The rapid mixing helps to disperse the ADN derivative molecules before they have a chance to aggregate and precipitate.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is low enough to not interfere with your downstream experiments (typically <1% v/v).
-
Observation: Observe the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration of the ADN derivative may be too high for that specific co-solvent/aqueous phase ratio.
Protocol 2: Enhancing Solubility via Solid Dispersion (Solvent Evaporation Method)
This technique involves dispersing the ADN derivative in a solid, water-soluble carrier at a molecular level to improve its wettability and dissolution rate.
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion.
Methodology:
-
Select a Carrier: Choose a hydrophilic, water-soluble polymer carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Select a Solvent: Identify a volatile organic solvent that can dissolve both the ADN derivative and the chosen carrier.
-
Dissolution: Dissolve the ADN derivative and the carrier in the common solvent. The ratio of drug to carrier may need to be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. This powder can then be dissolved in an aqueous medium.
Protocol 3: Cyclodextrin Complexation for Aqueous Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like ADN derivatives, forming inclusion complexes with enhanced aqueous solubility.
Logical Relationship in Cyclodextrin Complexation
Caption: The principle of cyclodextrin complexation.
Methodology (Kneading Method):
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Molar Ratio: Determine the desired molar ratio of the ADN derivative to the cyclodextrin (commonly 1:1 or 1:2).
-
Kneading: a. Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., a water/ethanol mixture) to form a paste. b. Add the ADN derivative to the paste. c. Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the ADN derivative into the cyclodextrin cavity. d. Dry the resulting paste to obtain a solid powder.
-
Washing: Wash the powder with a small amount of a non-polar solvent in which the free ADN derivative is soluble but the complex is not, to remove any uncomplexed drug.
-
Drying: Dry the final complex under vacuum. The resulting powder should have improved solubility in water.
References
strategies to prevent aggregation-induced quenching in 9,10-Di(naphthalen-2-yl)anthracene
Welcome to the technical support center for 9,10-Di(naphthalen-2-yl)anthracene (ADN). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common experimental challenges, particularly aggregation-induced quenching (AIQ).
Frequently Asked Questions (FAQs)
Q1: What is aggregation-induced quenching (AIQ) and why does it affect this compound (ADN)?
Aggregation-induced quenching (AIQ) is a phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation in the solid state or in poor solvents. This is often due to the formation of non-emissive or weakly emissive intermolecular species like excimers, which arise from π-π stacking interactions between the aromatic cores of adjacent molecules. While the bulky naphthyl substituents on ADN provide some steric hindrance, strong intermolecular interactions can still occur at high concentrations or in the solid state, leading to a reduction in its otherwise strong blue fluorescence.[1]
Q2: What are the primary strategies to prevent AIQ in ADN?
The main strategies to mitigate AIQ in ADN involve isolating the individual molecules to prevent intermolecular interactions. These methods include:
-
Host-Guest Chemistry: Encapsulating ADN molecules within the cavity of a host molecule, such as a cyclodextrin.
-
Matrix Isolation/Doping: Dispersing ADN at a low concentration within an inert solid matrix or a polymer film.
-
Chemical Modification: Synthesizing ADN derivatives with bulkier substituents to further increase steric hindrance and disrupt π-π stacking.
Q3: How does solvent polarity affect the fluorescence of ADN?
The emission spectra of some 9,10-diarylanthracene derivatives can exhibit a dependence on the polarity of the solvent, a phenomenon known as solvatochromism.[1] For some derivatives, an increase in solvent polarity can lead to a red shift in the emission spectrum due to the stabilization of the excited state.[1] It is crucial to select an appropriate solvent system where ADN is well-solvated to minimize aggregation.
Q4: Can I use ADN in solid-state applications like Organic Light-Emitting Diodes (OLEDs)?
Yes, ADN is a well-known material for high-performance OLEDs, often used as a blue-emitting layer.[1] The naphthyl groups enhance its thermal stability and morphological integrity in thin films.[1] However, to overcome AIQ and achieve high efficiency in the solid state, it is typically used as a dopant in a suitable host material or its aggregation is controlled through optimized film deposition techniques.
Troubleshooting Guides
Issue 1: Significant decrease in fluorescence intensity in solid-state films compared to solution.
Possible Cause: Aggregation-induced quenching (AIQ) due to close packing of ADN molecules in the solid state.
Troubleshooting Steps:
-
Optimize Film Deposition:
-
Spin Coating: Adjust spin coating parameters (spin speed, acceleration, and time) to achieve a more amorphous and less aggregated film. A faster spin speed generally results in a thinner film with potentially less aggregation.
-
Solvent Selection: Use a solvent in which ADN has high solubility to ensure molecular dispersion before solvent evaporation.
-
-
Doping into a Host Matrix:
-
Prepare a blended film by co-evaporating or co-dissolving ADN with a suitable host material (e.g., a polymer like polystyrene or a small molecule host with a high triplet energy level for OLED applications).
-
Start with a low doping concentration (e.g., 1-5 wt%) and gradually increase it to find the optimal balance between emission intensity and color purity.
-
Issue 2: Poor solubility and precipitation of ADN in aqueous or highly polar solvents.
Possible Cause: The hydrophobic nature of the polycyclic aromatic hydrocarbon core of ADN leads to aggregation and precipitation in polar solvents.
Troubleshooting Steps:
-
Solvent System Modification:
-
Use a co-solvent system, gradually adding a good organic solvent (e.g., THF, toluene) to the polar solvent to increase the solubility of ADN.
-
For biological applications, consider the use of surfactants or formulating ADN into nanoparticles.
-
-
Host-Guest Encapsulation:
-
Utilize host molecules like β-cyclodextrin to form an inclusion complex with ADN. The hydrophilic exterior of the cyclodextrin can enhance the solubility of the complex in aqueous media while the hydrophobic cavity encapsulates the ADN molecule, preventing aggregation.
-
Issue 3: Inconsistent fluorescence measurements between different batches of ADN.
Possible Cause: Variations in purity or the presence of quenching impurities.
Troubleshooting Steps:
-
Purity Verification:
-
Confirm the purity of each batch using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purify the material if necessary, for example, by recrystallization or sublimation.
-
-
Control Experiments:
-
Perform control experiments with a well-characterized fluorescence standard to ensure the consistency of your measurement setup.
-
Data Presentation
Table 1: Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives
| Compound Class | Condition | Fluorescence Quantum Yield (Φf) |
| 9,10-Disubstituted Anthracenes (general) | Solution | ~1 |
| 9,10-Diphenylanthracene | Benzene Solution | 0.88 ± 0.03 |
| 9,10-Bis(4-methoxyphenyl)anthracene | Solution | > 0.52 |
| Unsubstituted Anthracene | - | ~0.30 |
Data compiled from various sources.[1][2]
Table 2: Comparison of Photophysical Properties in Solution vs. Thin Film
| Property | In Dilute Solution | In Thin Film (Solid State) |
| Intermolecular Distance | Large, molecules are isolated | Small, molecules are closely packed |
| Dominant Interactions | Intramolecular photophysics | Intermolecular interactions become significant |
| Absorption/Emission Spectra | Well-resolved vibronic structure | Can be broader; potential for red-shifted emission due to aggregation |
| Aggregation Effects | Negligible | Possible, can lead to excimer formation and fluorescence quenching |
This table illustrates the general effects of aggregation on the photophysical properties of aromatic molecules like ADN.[1]
Experimental Protocols
Protocol 1: Preparation of an ADN-β-Cyclodextrin Inclusion Complex
This protocol describes a general method for forming an inclusion complex to enhance the solubility and fluorescence of ADN in aqueous solutions.
Materials:
-
This compound (ADN)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving an excess amount of β-CD in deionized water with stirring at 60°C for 1 hour.
-
Prepare a concentrated solution of ADN in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add the ADN solution dropwise to the hot β-CD solution while stirring vigorously.
-
Continue stirring the mixture at 60°C for 24 hours, then allow it to cool slowly to room temperature.
-
A precipitate of the inclusion complex should form upon cooling.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed β-CD.
-
Freeze-dry the solid to obtain the ADN-β-CD inclusion complex as a powder.
-
Characterize the formation of the inclusion complex using techniques such as NMR (to observe chemical shifts of the protons inside the cyclodextrin cavity), FTIR, and fluorescence spectroscopy (to confirm enhanced emission in aqueous solution).[3][4][5][6][7]
Protocol 2: Preparation of ADN-Doped Polymer Thin Films by Spin Coating
This protocol outlines the preparation of a polymer film containing dispersed ADN molecules to prevent aggregation in the solid state.
Materials:
-
This compound (ADN)
-
Host polymer (e.g., Polystyrene, PMMA)
-
Solvent (e.g., Toluene, Chloroform)
-
Substrate (e.g., Glass slide, Silicon wafer)
-
Spin coater
-
Hotplate
Procedure:
-
Prepare a stock solution of the host polymer in the chosen solvent (e.g., 10 mg/mL).
-
Prepare a stock solution of ADN in the same solvent (e.g., 1 mg/mL).
-
Mix the polymer and ADN solutions to achieve the desired doping concentration (e.g., for a 2 wt% doped film, mix the appropriate volumes of the stock solutions).
-
Ensure the substrate is clean by sonicating in a series of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the ADN-polymer blend solution onto the center of the substrate.
-
Spin coat the film at a desired speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds).
-
Transfer the coated substrate to a hotplate and bake at a temperature above the boiling point of the solvent (e.g., 80°C) for 10-15 minutes to remove any residual solvent.
-
Characterize the film's fluorescence properties and compare them to a film of pure ADN.
Protocol 3: Synthesis of a Sterically Hindered ADN Derivative (Generalized Suzuki Coupling)
This protocol provides a general synthetic route for introducing bulky groups onto the anthracene core, which can further prevent AIQ. This is based on the Suzuki-Miyaura cross-coupling reaction.[1][5][8]
Materials:
-
9,10-Dibromoanthracene
-
Arylboronic acid with bulky substituents (e.g., 2-naphthylboronic acid, or a boronic acid with tert-butyl groups)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene and 2.2 equivalents of the arylboronic acid in the solvent mixture.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sterically hindered ADN derivative.
-
Characterize the product by NMR, mass spectrometry, and elemental analysis.
-
Evaluate the photophysical properties of the new derivative in both solution and solid state to assess the effectiveness of the steric hindrance in preventing AIQ.
Visualizations
Caption: Mechanism of Aggregation-Induced Quenching in ADN.
Caption: Strategies to Mitigate AIQ in ADN Experiments.
Caption: Troubleshooting Workflow for AIQ in ADN.
References
- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex | Biomolecules and Biomedicine [bjbms.org]
- 4. Synthesis and inclusion ability of anthracene appended β-cyclodextrins: unexpected effect of triazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclusion complexes of squalene with beta-cyclodextrin and methyl-beta-cyclodextrin: preparation and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and In Vitro Evaluation of Inclusion Complexes Formed between S-Allylcysteine and Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Annealing Conditions for 9,10-Di(naphthalen-2-yl)anthracene (ADN) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of annealing conditions for 9,10-Di(naphthalen-2-yl)anthracene (ADN) films. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems that can arise during the deposition and annealing of ADN films, providing potential causes and recommended solutions.
Issue 1: Poor Film Uniformity and High Surface Roughness After Deposition
| Potential Cause | Recommended Solution |
| Inconsistent evaporation rate: Fluctuations in the source temperature during thermal evaporation can lead to uneven film growth. | Maintain a stable power supply to the evaporation source. Use a quartz crystal microbalance (QCM) to monitor and control the deposition rate in real-time.[1] |
| Substrate contamination: Dust particles or residual solvents on the substrate surface can act as nucleation sites for irregular film growth. | Implement a thorough substrate cleaning protocol. This may include sequential ultrasonic baths in solvents like acetone and isopropyl alcohol, followed by UV-ozone treatment or oxygen plasma cleaning to remove organic residues. |
| Low vacuum pressure: The presence of background gases in the deposition chamber can interfere with the path of evaporated molecules, leading to poor quality films. | Ensure the vacuum system can reach a base pressure of at least 10⁻⁶ Torr before starting the deposition process to minimize contamination.[2] |
| Incorrect source-to-substrate distance: This distance affects the uniformity of the deposited film. | Optimize the source-to-substrate distance. A larger distance can improve uniformity but will decrease the deposition rate. Consider using a rotating substrate holder to further enhance film uniformity.[1] |
Issue 2: Film Delamination or Cracking After Annealing
| Potential Cause | Recommended Solution |
| High thermal stress: A large mismatch in the coefficient of thermal expansion (CTE) between the ADN film and the substrate can induce stress upon heating and cooling. | Use a substrate with a CTE that is closely matched to that of ADN. If this is not possible, employ a slower heating and cooling ramp rate during the annealing process to minimize thermal shock. |
| Excessive annealing temperature: Annealing at temperatures significantly above the glass transition temperature (Tg) of ADN can lead to large-scale morphological changes and stress. | Determine the Tg of your ADN material using techniques like differential scanning calorimetry (DSC). Anneal at temperatures below or slightly above the Tg, depending on the desired film properties. |
| Film thickness: Thicker films are generally more prone to cracking due to higher accumulated stress. | Optimize the film thickness. If a thick film is required, consider depositing it in multiple steps with intermediate annealing stages. |
Issue 3: Reduced Photoluminescence (PL) Quantum Yield After Annealing
| Potential Cause | Recommended Solution |
| Thermal degradation of ADN: Prolonged exposure to high temperatures, especially in the presence of residual oxygen, can lead to the chemical decomposition of the ADN molecules. | Perform annealing in a high-vacuum environment or in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Optimize the annealing time and temperature to be the minimum required to achieve the desired morphological changes. |
| Crystallization-induced quenching: While annealing can improve molecular ordering, the formation of certain crystalline structures can sometimes lead to aggregation-caused quenching of photoluminescence. | Carefully characterize the film's morphology (e.g., using XRD or AFM) as a function of annealing temperature. The bulky naphthyl groups on ADN are intended to promote stable amorphous films, which is beneficial for device longevity.[3] Avoid annealing conditions that lead to excessive crystallization if it correlates with a decrease in PL. |
| Formation of non-radiative decay pathways: Thermal treatment can sometimes introduce defects in the film that act as traps for excitons, leading to non-radiative recombination. | Optimize the annealing parameters (temperature and time) to minimize the formation of defects. A systematic study of the PL lifetime as a function of annealing conditions can provide insights into the introduction of non-radiative decay channels. |
Issue 4: Inconsistent Device Performance Despite Optimized Annealing
| Potential Cause | Recommended Solution |
| Variability in material purity: Impurities in the ADN source material can significantly impact the film's electronic properties and its response to annealing. | Use high-purity, sublimation-grade ADN for film deposition.[4] Impurities can act as charge traps and quenching centers. |
| Poor control over the annealing environment: Fluctuations in temperature or atmosphere during annealing can lead to run-to-run variations in film properties. | Use a well-calibrated annealing system with precise temperature and atmosphere control. For rapid thermal annealing (RTA), ensure consistent lamp power and timing. |
| Interface degradation: Annealing can sometimes affect the interfaces between the ADN film and adjacent layers in a device stack, altering charge injection/transport properties. | Characterize the interfaces before and after annealing using techniques like Kelvin probe force microscopy or cross-sectional TEM. Consider if the annealing step should be performed before or after the deposition of subsequent layers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound (ADN) films?
A1: The primary purpose of annealing ADN films is to improve their morphological and, consequently, their optoelectronic properties. Thermal annealing can enhance molecular packing, increase crystallinity, and reduce structural defects.[5] This can lead to improved charge carrier mobility and photoluminescence efficiency, which are crucial for the performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).
Q2: What is a typical annealing temperature range for ADN films?
A2: While the optimal annealing temperature is highly dependent on the substrate, film thickness, and desired outcome, a general starting point for organic semiconductor films is to anneal near their glass transition temperature (Tg). For many anthracene derivatives, this is in the range of 100-200°C. It is crucial to perform a systematic study where the annealing temperature is varied to find the optimal conditions for a specific application. In a study on a different anthracene derivative, annealing at 120°C resulted in film agglomeration, indicating that the optimal temperature may be lower.
Q3: How does the annealing duration affect the properties of ADN films?
A3: The duration of annealing is another critical parameter. Longer annealing times can promote more significant morphological changes, such as larger grain sizes. However, extended durations at elevated temperatures also increase the risk of thermal degradation of the material. A typical starting point for annealing duration is in the range of 15 to 60 minutes.
Q4: Should annealing be performed in a vacuum or an inert atmosphere?
A4: It is highly recommended to perform the annealing of ADN films in a high-vacuum environment or under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidative degradation of the organic material at elevated temperatures, which can compromise its photophysical and electronic properties.
Q5: Can annealing change the emission color of ADN films?
A5: The substitution of naphthyl groups at the 9 and 10 positions of the anthracene core has a minor effect on the UV-Vis absorption spectrum, which is primarily governed by the π-π* transitions within the anthracene core.[3] While annealing can affect the photoluminescence intensity, significant shifts in the emission color (solvatochromism) are more commonly observed with changes in the polarity of the surrounding medium.[3] However, changes in molecular aggregation due to annealing could potentially lead to slight shifts in the emission spectrum.
Experimental Protocols
General Protocol for Thermal Annealing of ADN Films
This protocol provides a general guideline. Specific parameters should be optimized for your experimental setup and desired film characteristics.
-
Film Deposition:
-
Deposit ADN films on the desired substrate (e.g., ITO-coated glass, silicon wafer) using high-vacuum thermal evaporation.
-
Maintain a base pressure of < 1 x 10⁻⁶ Torr.
-
Use a deposition rate of 0.5-2 Å/s, monitored by a quartz crystal microbalance.
-
The substrate should be at room temperature during deposition.
-
-
Annealing Procedure:
-
Transfer the deposited films to a vacuum oven or a tube furnace with atmospheric control.
-
Evacuate the chamber to a pressure of < 1 x 10⁻⁵ Torr or purge thoroughly with a high-purity inert gas (e.g., N₂ or Ar).
-
Set the desired annealing temperature (e.g., start with a range of 80°C to 150°C).
-
Ramp up the temperature at a controlled rate (e.g., 5-10°C/min) to the setpoint.
-
Anneal for the desired duration (e.g., 30 minutes).
-
After annealing, cool down the films to room temperature at a controlled rate (e.g., 5-10°C/min) before exposing them to ambient conditions.
-
Characterization Techniques for Annealed ADN Films
| Property | Characterization Technique | Typical Observations with Optimized Annealing |
| Morphology and Roughness | Atomic Force Microscopy (AFM) | Increased grain size, potential reduction in surface roughness. |
| Crystallinity | X-ray Diffraction (XRD) | Sharpening of diffraction peaks, indicating improved molecular ordering. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Minimal shift in absorption peaks. Potential increase in PL intensity. |
| Electronic Properties | Field-Effect Transistor (FET) measurements | Improved charge carrier mobility. |
Data Presentation
Table 1: Hypothetical Example of Annealing Temperature Effects on ADN Film Properties
| Annealing Temperature (°C) | Film Roughness (RMS, nm) | Relative PL Intensity (a.u.) | Charge Carrier Mobility (cm²/Vs) |
| As-deposited | 1.2 | 1.0 | 1 x 10⁻⁵ |
| 80 | 1.0 | 1.2 | 5 x 10⁻⁵ |
| 100 | 0.8 | 1.5 | 1 x 10⁻⁴ |
| 120 | 1.1 | 1.3 | 8 x 10⁻⁵ |
| 140 | 1.5 | 0.9 | 4 x 10⁻⁵ |
Note: This table is for illustrative purposes and the actual optimal conditions may vary.
Visualizations
Caption: Experimental workflow for the deposition, annealing, and characterization of ADN films.
Caption: Troubleshooting logic for common issues in ADN film annealing.
References
- 1. Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication and characterization of anthracene thin films for wide-scale organic optoelectronic applications based on l… [ouci.dntb.gov.ua]
Technical Support Center: Purification of High-Purity 9,10-Di(naphthalen-2-yl)anthracene (ADN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 9,10-Di(naphthalen-2-yl)anthracene (ADN).
Troubleshooting Guides
This section addresses common issues encountered during the purification of ADN via recrystallization, column chromatography, and sublimation.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Solvent is too good: The compound is too soluble even at low temperatures.- Too much solvent was used: The solution is not saturated enough for crystals to form.- Cooling was too rapid: "Shock cooling" can lead to oiling out or the formation of a precipitate instead of crystals. | - For a too-good solvent: Try a different solvent or a solvent/anti-solvent system. For a nonpolar compound like ADN, consider solvents like toluene, xylene, or chlorobenzene, with a less soluble co-solvent like heptane or ethanol.- To address excess solvent: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- For rapid cooling issues: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Ensure the flask is not disturbed during cooling. |
| Oiling Out (Formation of a liquid instead of crystals) | - Melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities. - Solution is supersaturated. | - If the melting point is the issue: Use a lower-boiling point solvent or a solvent pair.- To address impurities: Consider a preliminary purification step like column chromatography.- To induce crystallization from an oil: Try scratching the inside of the flask with a glass rod at the surface of the oil, or add a seed crystal of pure ADN. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. - Thermal degradation of the product. | - For co-crystallizing impurities: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.- To prevent thermal degradation: Avoid prolonged heating. Use a solvent with a lower boiling point if possible. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of ADN from Impurities | - Inappropriate solvent system (eluent): The polarity of the eluent is too high or too low.- Column was overloaded with the crude sample. - Column was packed improperly, leading to channeling. | - To optimize the eluent: Use Thin Layer Chromatography (TLC) to determine the best solvent system. For nonpolar ADN, start with a nonpolar solvent like hexane or cyclohexane and gradually add a slightly more polar solvent like toluene or dichloromethane.[1][2]- To avoid overloading: Use an appropriate amount of crude material for the column size.- For improper packing: Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks. |
| ADN is Not Eluting from the Column | - Eluent is not polar enough. - ADN has low solubility in the eluent. | - To elute the compound: Gradually increase the polarity of the eluent. For example, slowly increase the percentage of toluene or dichloromethane in your hexane eluent.- To improve solubility: Ensure ADN is fully dissolved in the eluent before loading it onto the column. |
| Streaking or Tailing of the ADN Band | - Sample was too concentrated when loaded onto the column. - Interactions between ADN and the stationary phase. | - To prevent streaking: Dissolve the crude sample in a minimal amount of solvent before loading.- To minimize unwanted interactions: For silica gel, which can be slightly acidic, consider using neutral alumina as the stationary phase for large polycyclic aromatic hydrocarbons like ADN.[1][3] |
Sublimation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Sublimed ADN | - Sublimation temperature is too low. - Vacuum is not sufficient. - Sublimation time is too short. | - To increase yield: Gradually increase the temperature, but avoid overheating which can cause decomposition. The sublimation temperature should be below the melting point.- To improve the vacuum: Check for leaks in your sublimation apparatus.- To ensure complete sublimation: Allow sufficient time for the sublimation to complete. |
| Decomposition of ADN (Charring) | - Sublimation temperature is too high. | - To prevent decomposition: Lower the sublimation temperature. Finding the optimal temperature that allows for a reasonable sublimation rate without causing degradation is crucial. |
| Impure Sublimate | - Impurities have similar volatility to ADN. - "Bumping" of the crude material onto the collection surface. | - For volatile impurities: Consider a pre-purification step like recrystallization or column chromatography. A second sublimation may also be necessary.- To prevent bumping: Heat the sample slowly and evenly. Ensure the crude material is a fine powder. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki coupling?
A1: Common impurities can include unreacted starting materials such as 9,10-dibromoanthracene, homo-coupled byproducts of 2-naphthaleneboronic acid, and residual palladium catalyst.[4] Boric acid is also a significant byproduct of the reaction.[4]
Q2: Which purification technique is best for achieving the highest purity of ADN for OLED applications?
A2: Sublimation is widely regarded as the most effective method for achieving the ultra-high purity (>99.5%) required for organic electronic materials like ADN.[5][6][7][8][9] It is particularly effective at removing non-volatile impurities.
Q3: How can I assess the purity of my ADN sample?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of ADN.[6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities. For use in OLEDs, even trace impurities can significantly impact device performance and lifetime, making high-purity essential.[5][7][10]
Q4: Can I use a combination of purification techniques?
A4: Yes, a multi-step purification approach is often beneficial. For example, you can perform an initial purification by column chromatography or recrystallization to remove the bulk of the impurities, followed by a final sublimation step to achieve the highest possible purity.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved (by HPLC) | Advantages | Disadvantages |
| Recrystallization | >98% | Good for removing large quantities of impurities; relatively simple setup. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | Effective for separating compounds with different polarities; can handle complex mixtures. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Sublimation | >99.5%[11] | Excellent for achieving ultra-high purity; removes non-volatile impurities effectively.[5] | Not suitable for all compounds; requires specialized equipment; may not effectively separate impurities with similar volatility. |
Experimental Protocols
Protocol 1: Recrystallization of ADN
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude ADN in various solvents (e.g., toluene, xylene, chlorobenzene) at room temperature and upon heating. A good solvent will dissolve the ADN when hot but show low solubility when cold.
-
Dissolution: Place the crude ADN in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography of ADN
-
Stationary Phase and Eluent Selection: Use silica gel or neutral alumina as the stationary phase. Determine an appropriate eluent system using TLC. A good starting point for the nonpolar ADN is a mixture of hexane and a slightly more polar solvent like toluene (e.g., 9:1 hexane:toluene), gradually increasing the polarity.[1]
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude ADN in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the ADN.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure ADN.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Sublimation of ADN
-
Preparation: Ensure the crude ADN is completely dry and ground into a fine powder. Place the powder in the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed.
-
Vacuum: Evacuate the apparatus to a high vacuum.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the crude ADN. The optimal temperature will be below the melting point of ADN (357°C) and will depend on the vacuum level.[8]
-
Collection: The pure ADN will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before venting to atmospheric pressure. Carefully collect the purified crystals.
Visualizations
Caption: General purification workflow for obtaining high-purity ADN.
Caption: Troubleshooting decision tree for the recrystallization of ADN.
References
- 1. cup.edu.cn [cup.edu.cn]
- 2. sysydz.net [sysydz.net]
- 3. columbia.edu [columbia.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. securewellnessgroup.com [securewellnessgroup.com]
- 9. labproinc.com [labproinc.com]
- 10. The impurity effects on OLEDs via transient electroluminescence analysis | Semantic Scholar [semanticscholar.org]
- 11. 9,10-Di(naphth-2-yl)anthracene (and) CAS 122648-99-1 Factory - Price - Hong Jin [hongjinchem.com]
reducing charge carrier injection barriers in 9,10-Di(naphthalen-2-yl)anthracene devices
Technical Support Center: 9,10-Di(naphthalen-2-yl)anthracene (ADN) Devices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of this compound (ADN) based organic light-emitting diodes (OLEDs), with a focus on reducing charge carrier injection barriers. Efficient charge injection is critical for achieving high-performance and stable devices.[1]
Frequently Asked Questions (FAQs)
Q1: What is the importance of reducing charge carrier injection barriers in ADN devices?
A1: Reducing the energy barrier between the electrodes and the organic semiconductor layers is crucial for efficient device operation.[2] A large injection barrier impedes the flow of holes from the anode and electrons from the cathode into the emissive layer. This leads to several performance issues, including:
-
High Turn-on Voltage: A larger voltage is required to initiate light emission, leading to higher power consumption.[3]
-
Low Current Efficiency: Fewer charge carriers recombine to produce photons, resulting in lower brightness for a given current.
-
Reduced Device Lifetime: High operating voltages can accelerate the degradation of the organic materials.[4]
Q2: What are the key material properties that determine the charge injection barrier?
A2: The primary factors are the work function of the electrodes and the energy levels of the organic materials, specifically the Highest Occupied Molecular Orbital (HOMO) for hole injection and the Lowest Unoccupied Molecular Orbital (LUMO) for electron injection.[2] The ideal scenario is to have the anode's work function closely match the HOMO level of the hole transport layer (HTL) and the cathode's work function align with the LUMO level of the electron transport layer (ETL).
Q3: How does this compound (ADN) function in an OLED?
A3: ADN is a versatile organic semiconductor commonly used as a blue fluorescent emitter or a host material in the emissive layer of OLEDs.[5][6] Its wide energy bandgap and high triplet energy make it suitable for hosting various dopants to achieve different emission colors.[7] The anthracene core provides a stable and rigid structure, while the naphthyl groups enhance its thermal and morphological stability in thin-film form.[5]
Troubleshooting Guide
Issue 1: High Turn-On Voltage
Symptoms:
-
The device requires a significantly higher voltage than expected to start emitting light (typically > 4 V for blue fluorescent OLEDs).[8][9]
-
Low brightness at lower operating voltages.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Large Hole Injection Barrier | The work function of the anode (e.g., ITO) is too low compared to the HOMO level of the hole transport layer (HTL). |
| * ITO Surface Treatment: Treat the Indium Tin Oxide (ITO) substrate with oxygen plasma or UV-ozone to increase its work function.[10] | |
| * Insert a Hole Injection Layer (HIL): Deposit a thin layer of a material with a high work function, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) or Molybdenum trioxide (MoO₃), between the ITO and the HTL.[11] | |
| Large Electron Injection Barrier | The work function of the cathode (e.g., Aluminum) is too high compared to the LUMO level of the electron transport layer (ETL). |
| * Use a Low Work Function Cathode: Employ metals with lower work functions like Magnesium:Silver (Mg:Ag) or Calcium (Ca). However, these are more reactive and may require better encapsulation.[12] | |
| * Insert an Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) or Cesium Carbonate (Cs₂CO₃) between the ETL and the Aluminum (Al) cathode can significantly lower the electron injection barrier.[13][14] | |
| Poor Quality of Organic Layers | Contamination or inconsistent thickness of the organic layers can lead to high resistance. |
| * Purify Materials: Ensure the purity of ADN and other organic materials through techniques like sublimation. | |
| * Optimize Deposition: Calibrate the deposition rates and ensure a high vacuum (<10⁻⁶ Torr) during thermal evaporation to achieve smooth and uniform films. | |
| Substrate Contamination | Residues on the ITO substrate can impede charge injection. |
| * Thorough Cleaning: Implement a rigorous substrate cleaning protocol involving sequential sonication in detergent, deionized water, acetone, and isopropanol.[15] |
Issue 2: Low Current Efficiency and Brightness
Symptoms:
-
The device emits dim light even at high current densities.
-
The external quantum efficiency (EQE) is below expected values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Imbalanced Charge Injection | An excess of one type of charge carrier (either holes or electrons) leads to recombination outside the desired emissive zone and non-radiative decay. |
| * Tune Injection Layers: Adjust the thickness and material of the HIL and EIL to balance the injection rates of holes and electrons. For instance, a thicker HIL can sometimes improve hole injection.[16] | |
| * Use Charge Blocking Layers: Incorporate a hole-blocking layer (HBL) between the emissive layer and the ETL, and an electron-blocking layer (EBL) between the emissive layer and the HTL to confine charge carriers within the emissive layer.[17] | |
| Exciton Quenching | Excitons (electron-hole pairs) decay non-radiatively at interfaces or due to impurities. |
| * Optimize Layer Thicknesses: Vary the thickness of the emissive and transport layers to move the recombination zone away from the quenching interfaces. | |
| * Interface Engineering: Utilize interlayers that can also passivate the surface and reduce quenching sites.[18] | |
| Poor Film Morphology | Crystallization or roughness in the organic films can create traps and quenching sites. |
| * Control Deposition Rate: Slower deposition rates can sometimes lead to more ordered and smoother films. | |
| * Substrate Temperature: Investigate the effect of substrate temperature during deposition on film morphology. |
Data Presentation
Table 1: Energy Levels of Common Materials in ADN-based OLEDs
| Material | Function | HOMO (eV) | LUMO (eV) | Work Function (eV) |
| Indium Tin Oxide (ITO) | Anode | - | - | 4.7 - 5.0 |
| PEDOT:PSS | HIL | - | - | 5.0 - 5.2[19] |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | HTL | 5.4 - 5.6 | 2.3 - 2.5 | - |
| ADN (this compound) | Emissive Layer/Host | 5.8 - 5.9 [20] | 2.6 - 2.8 [20] | - |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | ETL | 5.7 - 5.9 | 3.0 - 3.2 | - |
| LiF (Lithium Fluoride) | EIL | - | - | - |
| Aluminum (Al) | Cathode | - | - | 4.2 |
Table 2: Impact of Interface Engineering on Device Performance (Illustrative Data)
| Device Structure (Anode to Cathode) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| ITO / NPB / ADN / Alq₃ / Al | 6.8 | 2.1 | 2.5 |
| ITO / PEDOT:PSS / NPB / ADN / Alq₃ / Al | 5.2 | 3.5 | 3.9 |
| ITO / NPB / ADN / Alq₃ / LiF / Al | 4.5 | 4.2 | 4.8 |
| ITO / PEDOT:PSS / NPB / ADN / Alq₃ / LiF / Al | 3.8 | 5.1 | 5.5 |
Note: The data in Table 2 is illustrative and compiled from typical performance improvements seen in the literature. Actual results will vary based on specific experimental conditions.
Experimental Protocols
1. Substrate Cleaning Protocol
A pristine substrate is critical for good device performance.
-
Load ITO-coated glass substrates into a substrate holder.
-
Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
Detergent solution (e.g., Decon 90)
-
Deionized (DI) water
-
Acetone
-
Isopropanol
-
-
After the final sonication, rinse the substrates thoroughly with DI water.
-
Dry the substrates using a high-purity nitrogen gun.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to increase the ITO work function and remove any remaining organic residues.[10]
2. Thermal Evaporation of Organic Layers and Cathode
This protocol assumes a high-vacuum thermal evaporation system.
-
Load the cleaned substrates into the deposition chamber.
-
Load high-purity (sublimed grade) organic materials (e.g., NPB, ADN, Alq₃) and metals (e.g., LiF, Al) into their respective evaporation sources (crucibles or boats).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Sequentially deposit the layers according to the desired device architecture. Monitor the deposition rate and thickness using a quartz crystal microbalance. Typical deposition rates are:
-
Organic materials: 1-2 Å/s
-
LiF: 0.1-0.2 Å/s
-
Aluminum: 5-10 Å/s
-
-
After the deposition is complete, vent the chamber with dry nitrogen and transfer the devices to a nitrogen-filled glovebox for encapsulation.
Visualizations
Caption: Typical device architecture for an ADN-based OLED.
Caption: Experimental workflow for ADN OLED fabrication.
Caption: Logical workflow for troubleshooting injection issues.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. displaydaily.com [displaydaily.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psec.uchicago.edu [psec.uchicago.edu]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. Superb lifetime of blue organic light-emitting diodes through engineering interface carrier blocking layers and adjusting electron leakage and an unusual efficiency variation at low electric field - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
troubleshooting low yields in the synthesis of 9,10-Di(naphthalen-2-yl)anthracene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 9,10-Di(naphthalen-2-yl)anthracene (ADN). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of 9,10-dibromoanthracene with naphthalene-2-boronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What are the critical starting materials for this synthesis, and what are their typical purities?
A2: The key starting materials are 9,10-dibromoanthracene and naphthalene-2-boronic acid. The purity of these reagents is crucial for a successful reaction.[4] Sublimation is often used to purify the final product to greater than 99% purity, suggesting that high-purity starting materials are essential to minimize purification challenges.[5][6][7]
Q3: What are some common side products that can form during the synthesis?
A3: Common side products can include the mono-substituted intermediate, 9-bromo-10-(naphthalen-2-yl)anthracene, if the reaction does not proceed to completion.[1][8] Homocoupling of the naphthalene-2-boronic acid to form 2,2'-binaphthyl is also a possibility, as is the debromination of the starting material.
Q4: How can I purify the final this compound product?
A4: Purification is often challenging due to the similar solubility profiles of the product and aromatic byproducts. Common purification techniques include column chromatography on silica gel, recrystallization, and sublimation.[5][6][7] Sublimation is frequently employed to achieve the high purity (>99%) required for many applications, such as in organic light-emitting diodes (OLEDs).[5][6][7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am not observing any formation of the desired this compound. What could be the problem?
A: Low or no product formation can stem from several factors related to the reagents and reaction conditions. A systematic check of the following is recommended:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Ensure your catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and moisture. Consider using a fresh batch or a more robust pre-catalyst.
-
Reagent Quality: The purity of both 9,10-dibromoanthracene and naphthalene-2-boronic acid is critical.[4] Impurities in the boronic acid can inhibit the reaction. Consider recrystallizing or purifying your starting materials if their quality is uncertain.
-
Base Incompatibility or Insufficient Amount: The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is finely powdered and dry. An insufficient amount of base will lead to an incomplete reaction.
-
Solvent Issues: The solvent must be anhydrous and deoxygenated. The presence of oxygen can lead to catalyst deactivation and side reactions. Ensure your solvent is properly dried and degassed before use.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature as specified in your protocol.
Below is a DOT script visualizing a troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Incomplete Reaction - Presence of Mono-substituted Product
Q: My reaction has stalled, and I have a significant amount of 9-bromo-10-(naphthalen-2-yl)anthracene remaining. How can I drive the reaction to completion?
A: The presence of the mono-substituted product is a clear indication of an incomplete reaction. Here are some strategies to push the reaction to completion:
-
Increase Reaction Time and/or Temperature: The second substitution may be slower than the first due to steric hindrance. Extending the reaction time or increasing the temperature can often help.
-
Add More Boronic Acid and Base: The boronic acid can degrade over the course of the reaction. Adding a fresh portion of naphthalene-2-boronic acid and base can restart the catalytic cycle.
-
Add More Catalyst: The catalyst may have deactivated over time. A fresh charge of the palladium catalyst can help to complete the conversion.
The following table summarizes typical reaction conditions found in the literature that can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd-PEPPSI-iPr | [3],[9] |
| Solvent | Toluene/Ethanol/Water | Toluene | [3],[9] |
| Base | K₂CO₃ | K₃PO₄ | [10] |
| Temperature | Reflux | 100 °C | [3] |
Issue 3: Difficulty in Product Purification
Q: I have a mixture of my desired product, starting materials, and byproducts that are difficult to separate by column chromatography. What are my options?
A: Purification of large, non-polar aromatic compounds can be challenging.
-
Recrystallization: A carefully chosen solvent system for recrystallization can be effective. You may need to screen a variety of solvents or solvent mixtures.
-
Sublimation: For thermally stable compounds like this compound, sublimation is a powerful purification technique that can remove less volatile impurities and yield very pure material.[5][6][7]
-
Preparative HPLC: While more expensive and time-consuming, preparative High-Performance Liquid Chromatography (HPLC) can be used for difficult separations.
This diagram illustrates the relationship between common problems and their potential solutions.
References
- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. nbinno.com [nbinno.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 9,10-Di(2-naphthayl)anthracene (purified by sublimation) 99.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
minimizing batch-to-batch variation in 9,10-Di(naphthalen-2-yl)anthracene properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation in the properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and characterization of ADN.
Problem 1: Low yield during Suzuki-Miyaura cross-coupling synthesis of ADN.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.
-
-
Possible Cause 2: Catalyst deactivation.
-
Solution: Use a high-purity palladium catalyst and phosphine ligand. Ensure the base (e.g., potassium carbonate, sodium tert-butoxide) is fresh and of high quality.[1] Impurities in the starting materials can also poison the catalyst.
-
-
Possible Cause 3: Suboptimal reaction temperature.
-
Solution: The optimal temperature for Suzuki coupling can vary depending on the specific catalyst and solvent system. A typical temperature range is 80-120°C. Consider optimizing the temperature for your specific reaction conditions.
-
Problem 2: Inconsistent photoluminescence (PL) emission spectra between batches.
-
Possible Cause 1: Presence of impurities.
-
Possible Cause 2: Residual solvents.
-
Solution: Solvents can significantly affect the solid-state packing and morphology of ADN, which in turn influences its photophysical properties. Ensure complete removal of solvents by drying the product under high vacuum. The emission spectra of some anthracene derivatives can show a dependence on the polarity of the solvent, a phenomenon known as solvatochromism.[1]
-
-
Possible Cause 3: Different crystal polymorphs.
-
Solution: The crystallization conditions can lead to the formation of different crystal polymorphs with distinct photophysical properties. Control the crystallization process carefully (e.g., solvent system, temperature, cooling rate) to ensure reproducibility.
-
Problem 3: Poor performance of Organic Light-Emitting Diodes (OLEDs) fabricated with ADN.
-
Possible Cause 1: Low purity of ADN.
-
Possible Cause 2: Poor film morphology.
-
Solution: The morphology of the ADN thin film plays a critical role in device performance. The introduction of two naphthalene groups at the 9 and 10 positions of the anthracene core significantly enhances the molecule's thermal and morphological stability in thin-film form.[1] Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to obtain uniform and smooth films.
-
-
Possible Cause 3: Mismatched energy levels.
-
Solution: The HOMO and LUMO energy levels of ADN should be well-aligned with the adjacent layers in the OLED stack to ensure efficient charge injection and transport. Ensure that the chosen charge transport and injection materials are compatible with ADN.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound (ADN)?
A1: The most common and versatile method for synthesizing ADN is the Suzuki-Miyaura cross-coupling reaction.[1] This typically involves the reaction of 9,10-dibromoanthracene with naphthalene-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).[4]
Q2: Why is high purity of ADN so critical for OLED applications?
A2: High purity is essential because impurities, even in trace amounts, can act as charge traps or non-radiative recombination centers within the OLED device.[1] This leads to a reduction in charge carrier mobility, lower electroluminescence quantum efficiency, and a shorter device lifetime.
Q3: What are the recommended purification methods for ADN?
A3: For achieving the high purity required for electronic applications, sublimation is the most effective purification technique.[2][3] This process involves heating the crude ADN under high vacuum, causing it to sublime and then deposit as a highly pure crystalline solid on a cold surface, leaving non-volatile impurities behind. Column chromatography can also be used as a preliminary purification step.
Q4: What are the key characterization techniques to assess the quality of ADN?
A4: The quality of ADN is typically assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the material. A purity of >99.0% is often required.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability, melting point, and glass transition temperature.
Q5: What are the expected photophysical properties of high-purity ADN?
A5: High-purity ADN is known for its strong blue fluorescence.[1] In solution (e.g., in THF), it typically exhibits an absorption maximum around 375-395 nm and a fluorescence emission maximum around 425 nm.[5]
Quantitative Data Summary
| Property | Typical Value | Analysis Method | Reference |
| Purity | >99.0% (Sublimed) | HPLC | [3] |
| Melting Point | 382-384 °C | DSC | [5] |
| Decomposition Temperature (Td) | >258 °C (5% weight loss) | TGA | [4][6] |
| HOMO Level | ~5.8 eV | Cyclic Voltammetry | [5] |
| LUMO Level | ~2.6 eV | Cyclic Voltammetry | [5] |
| Absorption Maximum (in THF) | 375, 395 nm | UV-Vis Spectroscopy | [5] |
| Emission Maximum (in THF) | 425 nm | PL Spectroscopy | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v).[7] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity ADN standard and dissolve it in a suitable solvent (e.g., THF or dichloromethane) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the ADN batch to be tested in the same solvent as the standard to a similar concentration.
-
Instrumentation:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is determined by comparing the peak area of the ADN in the sample to the total peak area of all components in the chromatogram.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Place a small amount of the ADN sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrumentation:
-
Atmosphere: Inert gas (e.g., nitrogen) with a typical flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate is 10 °C/min.[4]
-
-
Procedure: Heat the sample from room temperature to a high temperature (e.g., 600 °C). Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[4][6]
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variation in ADN properties.
Caption: Standard experimental workflow for the synthesis and quality control of ADN.
Caption: Impact of impurities on the performance of ADN-based OLEDs.
References
Technical Support Center: Mitigating Photodegradation of 9,10-Di(naphthalen-2-yl)anthracene (ADN) in Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photodegradation of 9,10-Di(naphthalen-2-yl)anthracene (ADN) in optoelectronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photodegradation in ADN-based devices?
A1: The primary cause of photodegradation in this compound (ADN) is believed to be a photo-oxidative process. The anthracene core of the ADN molecule is susceptible to reaction with singlet oxygen, which is generated in the presence of light and residual oxygen. This reaction leads to the formation of non-emissive endoperoxides, disrupting the π-conjugated system of the molecule and causing a loss of fluorescence and device performance.[1][2]
Q2: How does the device environment contribute to ADN photodegradation?
A2: The device environment plays a critical role. The presence of oxygen and moisture, even at trace levels, can significantly accelerate photodegradation.[3][4] UV radiation from ambient light or during device operation provides the energy for the formation of reactive oxygen species that attack the ADN molecules. Therefore, inadequate encapsulation is a major contributor to rapid device degradation.
Q3: What are the observable signs of ADN photodegradation in a device?
A3: Observable signs include a decrease in luminance and external quantum efficiency (EQE) over time.[5] A color shift in the emission, often towards longer wavelengths, may also be observed. In severe cases, dark spots or a complete failure of the device can occur.
Q4: Can thermal effects cause degradation of ADN?
A4: While ADN possesses good thermal stability, prolonged operation at high temperatures can contribute to degradation, although this is distinct from photodegradation.[6] Thermal stress can accelerate the diffusion of impurities or atmospheric contaminants that have penetrated the device, exacerbating photodegradation pathways.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid decrease in device luminance under operation. | Ingress of oxygen and/or moisture due to inadequate encapsulation. | - Implement or improve thin-film encapsulation (TFE) using alternating inorganic (e.g., Al₂O₃, SiNₓ) and organic polymer layers.[2] - For laboratory-scale devices, use a glass lid with UV-curable epoxy and a desiccant.[3][4] |
| Photo-oxidation of the ADN host material. | - Incorporate a triplet quencher or a co-host with a lower triplet energy level than the emissive dopant but higher than ADN to manage triplet excitons and reduce the formation of reactive species.[1] - Consider using stabilizing additives, although specific additives for ADN are not extensively documented, the principle of scavenging reactive species is applicable. | |
| Formation of dark spots in the emissive area. | Localized degradation due to pinholes or defects in the encapsulation layer allowing ingress of atmospheric contaminants. | - Optimize the deposition process for encapsulation layers to minimize defects. Atomic Layer Deposition (ALD) for inorganic layers is known to produce highly conformal and pinhole-free films.[2] - Ensure a clean substrate and deposition environment to prevent particulate contamination. |
| Inconsistent device lifetime between batches. | Variations in the purity of ADN or other organic materials. | - Use high-purity, sublimed grade ADN (≥99.5%) for device fabrication.[7] - Ensure consistent storage and handling of materials in an inert environment (e.g., glovebox) to prevent contamination. |
| Inconsistent encapsulation quality. | - Standardize the encapsulation procedure and verify the integrity of the seal for each device. |
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to mitigate the degradation of organic materials in OLEDs, with relevance to ADN-based devices.
Table 1: Impact of Thin-Film Encapsulation (TFE) on OLED Lifetime
| Encapsulation Method | Device Structure | Initial Luminance (cd/m²) | Lifetime (LT₅₀) (hours) | Reference |
| No Encapsulation | Phosphorescent OLED on glass | 1000 | ~10 | [2] |
| 3 dyads of Al₂O₃/parylene C | Phosphorescent OLED on glass | 1000 | >190 | [2] |
| 6-pair SiOx/SiCxHy | OLED | Not specified | >2000 (from 7h without) | [8] |
| Thin-film encapsulation | Phosphorescent OLED on plastic | Not specified | 2500 | [9] |
Table 2: Effect of Triplet Management on Host Stability
| Host System | Emitter | Operational Lifetime Improvement | Key Finding | Reference |
| BSBCz with 10 wt% ADN | BSBCz | ~2-fold improvement in ASE stability | ADN acts as a triplet manager, suppressing the decomposition of the host material. | [1] |
Experimental Protocols
Protocol 1: Fabrication of an ADN-based OLED with Thin-Film Encapsulation
This protocol describes a general procedure for fabricating a blue OLED using ADN as a host material, followed by thin-film encapsulation.
1. Substrate Preparation:
- Start with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.
- Sequentially clean the substrate in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
2. Organic Layer Deposition:
- Transfer the substrate to a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
- Deposit the following layers sequentially:
- Hole Injection Layer (HIL): 20 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
- Hole Transport Layer (HTL): 30 nm of NPB.
- Emissive Layer (EML): 30 nm of ADN doped with a suitable blue fluorescent emitter (e.g., 5% TBPe).
- Electron Transport Layer (ETL): 20 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
- Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
3. Cathode Deposition:
- Deposit a 100 nm thick Aluminum (Al) cathode through a shadow mask to define the active area of the device.
4. Thin-Film Encapsulation (in-situ or in a connected inert environment):
- Inorganic Layer: Deposit a 30 nm layer of Al₂O₃ using Atomic Layer Deposition (ALD) at a low temperature (<100°C).
- Organic Layer: Deposit a 500 nm layer of a polymer like parylene C via Chemical Vapor Deposition (CVD).
- Repeat the inorganic/organic dyad for a total of 3-6 pairs to achieve a low water vapor transmission rate (WVTR).
Protocol 2: Photostability Testing of ADN Thin Films
This protocol is adapted from ICH guidelines for photostability testing and can be applied to ADN thin films.[10][11]
1. Sample Preparation:
- Prepare thin films of ADN (e.g., 50 nm) on quartz substrates by thermal evaporation.
- Prepare a control sample by wrapping a similar ADN-coated quartz substrate in aluminum foil to protect it from light.
2. Light Exposure:
- Place the sample and the control in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.
- The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Monitor the light exposure using a calibrated radiometer/lux meter or a validated chemical actinometric system.
3. Analysis:
- Periodically measure the UV-Vis absorption and photoluminescence (PL) spectra of the exposed and control samples.
- The photodegradation can be quantified by the decrease in the intensity of the main absorption and emission peaks of ADN.
- Calculate the change in absorbance (ΔA) at a specific wavelength: ΔA = A_sample - A_control.
- The rate of degradation can be determined by plotting the change in absorbance or PL intensity as a function of exposure time.
Visualizations
Caption: Proposed photodegradation pathway of ADN via reaction with singlet oxygen.
Caption: Workflow for assessing the photostability of ADN thin films.
Caption: Logical relationships of strategies to mitigate ADN photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient multi-barrier thin film encapsulation of OLED using alternating Al2O3 and polymer layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 7. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]
- 8. Long-lifetime thin-film encapsulated organic light-emitting diodes [ouci.dntb.gov.ua]
- 9. laserfocusworld.com [laserfocusworld.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bfarm.de [bfarm.de]
Validation & Comparative
comparing 9,10-Di(naphthalen-2-yl)anthracene with other blue emitting materials
A Comparative Guide to Blue Emitting Materials for Advanced Research
An In-depth Analysis of 9,10-Di(naphthalen-2-yl)anthracene and its Contemporaries in Organic Light-Emitting Diode (OLED) Technology
In the pursuit of high-performance and stable blue organic light-emitting diodes (OLEDs), the selection of the emissive material is paramount. This guide provides a detailed comparison of this compound (AND), a widely recognized blue fluorescent emitter, with other prominent blue emitting materials. This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the development of advanced optoelectronic devices. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of experimental workflows to facilitate an informed selection of materials for specific research and development needs.
Performance Comparison of Blue Emitting Materials
The efficacy of a blue emitting material in an OLED device is determined by several key performance indicators. These include the Photoluminescence Quantum Yield (PLQY), which measures the efficiency of light emission upon photoexcitation; the peak emission wavelength (λem), which defines the color of the emitted light; the CIE 1931 color coordinates (x, y), which provide a precise color specification; the External Quantum Efficiency (EQE), which represents the efficiency of converting electrical current to emitted photons in a device; and the operational lifetime, often characterized by the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 for 50% decay).
The following tables summarize the performance of this compound and a selection of other fluorescent and Thermally Activated Delayed Fluorescence (TADF) blue emitting materials.
Table 1: Performance of this compound (AND) and its Derivatives
| Material | Type | PLQY (%) | λem (nm) | CIE (x, y) | Max. EQE (%) | Lifetime |
| This compound (AND) | Fluorescent | ~35-40 | ~450-463 | (0.15, 0.18) | ~5 | Not widely reported |
| 2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) | Fluorescent | High | ~460 | (0.15, 0.20) | >7.5 | Not consistently reported |
| 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene (TBADN) | Fluorescent | High | ~456 | (0.15, 0.16) | ~5.8 | Not widely reported |
Table 2: Performance of Other Blue Emitting Materials
| Material | Type | PLQY (%) | λem (nm) | CIE (x, y) | Max. EQE (%) | Lifetime |
| Fluorescent Emitters | ||||||
| BD-series (e.g., BD-7) | Fluorescent | >80 | ~460 | (0.138, 0.092) | 11.5 | LT70 @ 50 mA/cm²: 250 h |
| TADF Emitters | ||||||
| TMCz-BO | TADF | 98 | 476 | (0.14, 0.18) | 20.7 | Not widely reported |
| TDBA-SAF | TADF | High | 456 | (0.142, 0.090) | 28.2 | Not widely reported |
| 2tCz2CzBN | TADF | High | 476 | (0.16, 0.24) | 21.6 | Not widely reported |
Experimental Protocols
To ensure reproducibility and accurate comparison of material performance, standardized experimental protocols are crucial. This section details the methodologies for key experiments cited in the performance tables.
OLED Device Fabrication
The fabrication of a multi-layer OLED device is a critical process that directly impacts its performance. The following is a general protocol for the fabrication of a blue emitting OLED via thermal evaporation.
Methodology:
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The device layers are deposited in a high-vacuum thermal evaporation system (typically at a base pressure of < 10⁻⁶ Torr).
-
Hole Injection and Transport Layers (HIL/HTL): Materials such as NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) are deposited.
-
Emissive Layer (EML): The blue emitting material (e.g., AND) is co-evaporated with a host material at a specific doping concentration.
-
Hole Blocking Layer (HBL) and Electron Transport Layer (ETL): Materials like TPBi (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene) and Alq3 (Tris(8-hydroxyquinolinato)aluminum) are deposited.
-
-
Cathode Deposition and Encapsulation: An electron injection layer (e.g., LiF) followed by a metal cathode (e.g., Al) are deposited through a shadow mask. The device is then encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy to prevent degradation from moisture and oxygen.
Photoluminescence Quantum Yield (PLQY) Measurement
The absolute PLQY of a thin film is a critical parameter for evaluating its intrinsic emissive efficiency. An integrating sphere is commonly used for this measurement.
Methodology:
-
Sample Preparation: The blue emitting material is deposited as a thin film on a quartz substrate.
-
Measurement:
-
The sample is placed inside an integrating sphere.
-
A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used to excite the sample.
-
The emission spectrum is collected using a spectrometer connected to the integrating sphere.
-
A reference measurement is taken with a blank substrate to account for scattering and absorption from the substrate.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorption peaks in the measured spectra, with appropriate corrections for the system's spectral response.
OLED Device Lifetime Testing
The operational stability of an OLED is a critical factor for its practical application. Lifetime is typically measured by monitoring the luminance decay over time under a constant current density.
Methodology:
-
Device Operation: The fabricated OLED device is driven by a constant DC current source in a controlled environment (e.g., in a nitrogen-filled chamber to exclude oxygen and moisture).
-
Luminance Monitoring: The light output from the device is continuously monitored using a photodetector or a luminance meter.
-
Data Recording: The luminance is recorded at regular intervals over an extended period.
-
Lifetime Determination: The operational lifetime, such as LT50, is determined as the time it takes for the luminance to decrease to 50% of its initial value.
Classification of Blue Emitting Materials
Blue emitting materials for OLEDs can be broadly categorized based on their emission mechanism, which dictates their theoretical maximum internal quantum efficiency (IQE).
-
Fluorescent Emitters: These materials rely on the radiative decay of singlet excitons. Due to spin statistics, only 25% of the electrically generated excitons are singlets, limiting the theoretical maximum IQE to 25%. This compound is a classic example of a fluorescent blue emitter.
-
Phosphorescent Emitters: These materials utilize heavy metal atoms to facilitate intersystem crossing, allowing for the harvesting of both singlet and triplet excitons (100% of excitons). This enables a theoretical IQE of 100%. However, stable and efficient blue phosphorescent emitters have been challenging to develop.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials have a small energy gap between their lowest singlet and triplet excited states. This allows for the up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing, which then radiatively decay as fluorescence. This mechanism also allows for a theoretical IQE of 100%.
This guide provides a foundational comparison of this compound with other blue emitting materials. The choice of material will ultimately depend on the specific application requirements, balancing factors such as efficiency, color purity, lifetime, and cost. The provided experimental protocols offer a starting point for standardized characterization, enabling a more direct and reliable comparison of novel and existing materials in the field.
Performance Benchmark of 9,10-Di(naphthalen-2-yl)anthracene in OLED Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 9,10-Di(naphthalen-2-yl)anthracene (ADN) in Organic Light-Emitting Diode (OLED) devices. ADN is a widely utilized blue-emitting host material known for its good thermal stability and morphological integrity.[1] This document offers an objective comparison of ADN's performance against other common host materials, supported by experimental data from various studies. Detailed experimental protocols for device fabrication and characterization are also provided to ensure reproducibility and further research.
Performance Comparison of Host Materials in Blue OLEDs
The selection of a host material is critical for achieving high efficiency and long operational lifetime in OLEDs. The host material facilitates charge transport and energy transfer to the dopant (emitter). This section compares the performance of ADN with other frequently used host materials, such as 4,4'-Bis(N-carbazolyl-1,1'-biphenyl) (CBP) and Tris(8-hydroxyquinolinato)aluminium (Alq3), in blue fluorescent OLEDs.
| Host Material | Dopant (Emitter) | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Operational Lifetime (LT50 in hours @ initial luminance) | Reference |
| ADN | DSA-Ph | 10.0 | - | - | (0.15, 0.28) | - | [2] |
| ADN | TBP | - | 3.5 | - | (0.15, 0.23) | 4000 @ 700 cd/m² | [2] |
| CBP | FIrpic | - | - | - | - | - | [3] |
| mCBP | Blue TADF Emitter | 8.5 | - | - | (0.19, 0.36) | 0.5 @ 1000 cd/m² | [4] |
| Alq3-based | - | 2.08 | 6.86 | - | - | - | [5] |
| DPEPO | Blue TADF Emitter | 25.9 | - | - | (0.15, 0.22) | - | [6] |
Note: The performance of OLED devices is highly dependent on the specific device architecture, layer thicknesses, and the choice of dopant materials. The data presented here is for comparative purposes and is extracted from various sources with potentially different device structures.
Experimental Protocols
The following sections detail the typical experimental procedures for the fabrication and characterization of OLED devices incorporating ADN.
Synthesis and Purification of this compound (ADN)
A common synthetic route for ADN is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 9,10-dibromoanthracene with naphthalene-2-boronic acid in the presence of a palladium catalyst and a base. The crude product is then purified by recrystallization and sublimation to achieve the high purity required for OLED applications.
OLED Device Fabrication
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The fabrication process involves the sequential deposition of various organic and metallic layers in a high-vacuum environment using thermal evaporation.
Substrate Cleaning:
-
Ultrasonic agitation in a cleaning agent solution (e.g., Hellmanex).
-
Rinsing with deionized water.
-
Ultrasonic agitation in isopropyl alcohol (IPA).
-
Drying with a stream of nitrogen gas.
-
UV-ozone treatment to remove organic residues and improve the work function of the ITO.
Layer Deposition: The organic layers are deposited by thermal evaporation in a vacuum chamber with a base pressure typically below 10-6 Torr. The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device structure is as follows:
-
ITO (Anode): Typically 100-150 nm thick.
-
Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), ~40 nm.
-
Hole Transport Layer (HTL): e.g., NPB, ~20 nm.
-
Emissive Layer (EML): ADN doped with a blue fluorescent emitter (e.g., p-bis(p-N,N-diphenyl-aminostyryl)benzene (DSA-Ph)), ~30 nm. The doping concentration is a critical parameter to optimize.
-
Electron Transport Layer (ETL): e.g., Alq3, ~20 nm.
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF), ~1 nm.
-
Cathode: Aluminum (Al), ~100 nm.
The deposition is performed through a shadow mask to define the active area of the pixels.
Device Characterization
The performance of the fabricated OLED devices is characterized using the following measurements:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This data is used to determine the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer to determine the color purity of the emitted light.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by applying a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.
Visualizations
The following diagrams illustrate the fundamental structure of an ADN-based OLED and the general workflow for its fabrication and testing.
References
- 1. Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Study of Symmetric vs. Asymmetric Derivatives of 9,10-Di(naphthalen-2-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of symmetric and asymmetric derivatives of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a core molecule of interest for advanced organic electronics. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how molecular symmetry influences the material's photophysical, thermal, and charge transport properties.
Introduction to ADN and its Derivatives
This compound (ADN) is a highly conjugated aromatic hydrocarbon known for its strong blue fluorescence, high charge carrier mobility, and excellent thermal stability, making it a key component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] The substitution of different chemical moieties at the 9 and 10 positions of the anthracene core allows for the fine-tuning of its properties. This comparison focuses on two classes of ADN derivatives:
-
Symmetric Derivatives: Both substituents on the anthracene core are identical, leading to a molecule with a higher degree of structural symmetry. A prime example is the parent molecule, this compound.
-
Asymmetric Derivatives: The substituents at the 9 and 10 positions of the anthracene core are different, resulting in a molecule with reduced symmetry. An example of this class is 9-(4-methoxyphenyl)-10-(naphthalen-2-yl)anthracene.[2]
The seemingly subtle difference in molecular symmetry can have profound effects on the material's properties and its performance in devices.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for a representative symmetric and asymmetric ADN derivative to facilitate a direct comparison.
Table 1: Photophysical Properties
| Property | Symmetric ADN | Asymmetric ADN Derivative |
| Absorption Maxima (λabs) | ~394 nm (in toluene) | ~398 nm (in DCM)[2] |
| Emission Maxima (λem) | ~450 nm | ~434 nm (in DCM)[2] |
| Photoluminescence Quantum Yield (ΦPL) | High (specific value varies with morphology) | 0.83 (in DCM)[2] |
Table 2: Thermal Properties
| Property | Symmetric ADN | Asymmetric ADN Derivative |
| Decomposition Temperature (Td, 5% weight loss) | >400 °C[3] | ~380 °C[2] |
Table 3: Electrochemical and Charge Transport Properties
| Property | Symmetric ADN | Asymmetric ADN Derivative |
| HOMO Energy Level | -5.7 eV | -5.59 eV[2] |
| LUMO Energy Level | -2.6 eV | -2.51 eV[2] |
| Hole Mobility (μh) | 1–4 × 10-7 cm2 V-1 s-1[4] | Not Reported |
| Electron Mobility (μe) | 1–4 × 10-7 cm2 V-1 s-1[4] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of ADN Derivatives
The synthesis of both symmetric and asymmetric 9,10-diarylanthracene derivatives is commonly achieved through a Suzuki-Miyaura cross-coupling reaction.[5][6]
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reactants: A 9,10-dihaloanthracene (e.g., 9,10-dibromoanthracene) is reacted with an aryl boronic acid in the presence of a palladium catalyst.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a commonly used catalyst.
-
Base: An aqueous solution of a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is required.[2][7]
-
Solvent: A two-phase solvent system, typically a mixture of toluene and tetrahydrofuran (THF), is used.[7]
-
Reaction Conditions: The reaction mixture is heated to reflux with stirring for several hours.[7]
-
Purification: The crude product is purified by recrystallization and sublimation to yield the final product.[2]
-
For symmetric derivatives , a molar excess of the same aryl boronic acid is used.
-
For asymmetric derivatives , the reaction can be performed in a stepwise manner, first introducing one aryl group and then, after isolation and purification, introducing the second, different aryl group.
Photophysical Characterization
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Sample Preparation: Solutions of the ADN derivatives are prepared in a suitable solvent (e.g., toluene or dichloromethane) at a concentration of approximately 10-5 M.
-
UV-Vis Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) is determined.
-
PL Spectroscopy: The emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective λabs, and the wavelength of maximum emission (λem) is determined.
-
Quantum Yield Measurement: The photoluminescence quantum yield (ΦPL) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in an alumina crucible.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Electrochemical and Charge Transport Characterization
Cyclic Voltammetry (CV):
-
Electrolyte Solution: A solution of the ADN derivative is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The onset oxidation and reduction potentials are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.[2]
Charge Carrier Mobility Measurement:
The charge carrier mobility is often determined using the time-of-flight (TOF) method or by fabricating field-effect transistors (FETs).
Time-of-Flight (TOF) Method (General Principle):
-
Device Fabrication: A thin film of the organic semiconductor is sandwiched between two electrodes.
-
Photogeneration of Carriers: A short pulse of light is used to generate charge carriers near one of the electrodes.
-
Carrier Drift: An external electric field is applied, causing the charge carriers to drift across the film.
-
Signal Detection: The transient photocurrent is measured as the carriers travel to the opposite electrode.
-
Mobility Calculation: The mobility (μ) is calculated from the transit time (t) of the carriers, the film thickness (d), and the applied electric field (E) using the formula: μ = d / (t * E).
Mandatory Visualization
Caption: Molecular structures of symmetric and asymmetric ADN derivatives.
Caption: Simplified workflow for the synthesis of ADN derivatives.
Conclusion
The comparison between symmetric and asymmetric derivatives of this compound reveals that molecular symmetry is a critical parameter in tuning the material's properties.
-
Symmetric ADN derivatives, such as the parent ADN, generally exhibit high thermal stability.
-
Asymmetric ADN derivatives can be designed to have high photoluminescence quantum yields and their electrochemical properties can be finely tuned by the choice of different aryl substituents. The introduction of asymmetry can also influence the molecular packing in the solid state, which in turn affects charge transport properties.
The choice between a symmetric and an asymmetric design will ultimately depend on the specific application and the desired balance of properties. For applications requiring high thermal stability, a symmetric design might be preferred. Conversely, for applications where fine-tuning of the emission color and maximizing quantum efficiency are critical, an asymmetric approach offers greater flexibility. Further research into a wider range of asymmetrically substituted ADN derivatives is warranted to fully explore their potential in advanced organic electronic devices.
References
- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 6. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
validating the electrochemical properties of 9,10-Di(naphthalen-2-yl)anthracene via cyclic voltammetry
A Comparative Guide to the Electrochemical Properties of 9,10-Di(naphthalen-2-yl)anthracene
Introduction
This compound (DNPA), also known as ADN, is a highly promising organic semiconductor material, particularly valued for its application in organic light-emitting diodes (OLEDs). Its wide energy band gap and high thermal and morphological stability make it an excellent host material for blue OLEDs and increasingly for full-color displays.[1] The electrochemical properties of DNPA, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical determinants of its performance in electronic devices. Cyclic voltammetry is a powerful and widely used electrochemical technique to probe these properties, providing insights into the oxidation and reduction potentials of the material.[2]
This guide provides a comparative analysis of the electrochemical properties of DNPA against other relevant organic semiconductor materials. It includes detailed experimental protocols for characterization using cyclic voltammetry and presents quantitative data in a clear, comparative format.
Comparative Electrochemical Data
The following table summarizes the key electrochemical properties of DNPA and several alternative or related organic semiconductor materials. The HOMO and LUMO energy levels are crucial for determining the efficiency of charge injection and transport in OLEDs. The energy gap (Eg), the difference between the LUMO and HOMO levels, is a key indicator of the material's potential emission color.
| Compound Name | Abbreviation | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Key Features |
| This compound | DNPA (ADN) | -5.8 [1] | -2.6 [1] | 3.2 | High thermal and morphological stability, wide band gap, excellent blue OLED host.[1] |
| 9,10-Diphenylanthracene | DPA | -5.59 to -5.73[3][4] | -2.60 to -2.74 | ~3.0 | Benchmark blue emitter and hole-transporting material.[5] |
| 2-methyl-9,10-di(2-napthyl)anthracene | MADN | Not Available | Not Available | Not Available | Derivative of DNPA with improved electroluminescence efficiency.[6] |
| N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine | NPB (NPD) | -5.4 | -2.4 | 3.0 | Widely used hole-transporting material in OLEDs.[1] |
| Anthracene | - | -5.93 | -2.38 | 3.55 | Core aromatic structure, provides a baseline for comparison. |
Experimental Protocol: Cyclic Voltammetry
This section details a general procedure for determining the electrochemical properties of organic semiconductors like DNPA using cyclic voltammetry.
1. Materials and Equipment:
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Platinum (Pt) disk electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum (Pt) wire.
-
Potentiostat: An instrument to control the voltage and measure the current.
-
Analyte Solution: 1 mM solution of the organic semiconductor (e.g., DNPA) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Supporting Electrolyte: 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) in the same solvent as the analyte.
-
Inert Gas: High-purity nitrogen (N2) or argon (Ar) for degassing.
-
Internal Standard (Optional but Recommended): Ferrocene/ferrocenium (Fc/Fc+) redox couple for accurate potential calibration.
2. Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a 1 mM solution of the organic semiconductor in the electrolyte solution.[7]
-
-
Cell Assembly and Degassing:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the analyte solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes.[4][8] This is crucial to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software. A typical experiment involves setting a potential window that is wide enough to observe the oxidation and reduction peaks of the analyte. The potential is swept linearly from a starting potential to a vertex potential, and then the scan is reversed back to the starting potential.[4]
-
Typical scan rates range from 20 to 100 mV/s.
-
-
Data Acquisition and Analysis:
-
Run the cyclic voltammetry scan and record the resulting voltammogram (a plot of current versus potential).
-
From the voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
If an internal standard like ferrocene is used, all potentials should be referenced to the Fc/Fc+ couple.
-
-
Calculation of HOMO and LUMO Levels:
-
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical equations (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
-
E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]
-
-
The electrochemical energy gap (Eg) is then calculated as: Eg = E_LUMO - E_HOMO .
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for electrochemical characterization via cyclic voltammetry.
Data to Properties Relationship
Caption: Logical flow from raw cyclic voltammetry data to key electrochemical properties.
References
- 1. N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine | 495416-60-9 | Benchchem [benchchem.com]
- 2. Computational investigation on the large energy gap between the triplet excited-states in acenes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02559A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
assessing the reproducibility of 9,10-Di(naphthalen-2-yl)anthracene synthesis methods
For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a foundational aspect of innovation. This guide provides a comparative analysis of established methods for the synthesis of 9,10-Di(naphthalen-2-yl)anthracene (AND), a fluorescent organic semiconductor with applications in organic light-emitting diodes (OLEDs). The reproducibility and efficiency of synthetic routes are critical for advancing research and development. Here, we present a detailed comparison of two prominent methods: the Suzuki-Miyaura cross-coupling reaction and a synthesis route starting from 9,10-anthraquinone.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the synthesis of AND, this reaction typically involves the palladium-catalyzed coupling of 9,10-dibromoanthracene with 2-naphthaleneboronic acid.[1][2] This one-step approach is valued for its relatively high yields and the commercial availability of the starting materials.[1]
Experimental Protocol:
A general procedure for the synthesis of 9,10-diarylanthracenes via a bis-Suzuki-Miyaura cross-coupling reaction is as follows:
-
To a reaction vessel containing a mixture of 9,10-dibromoanthracene (1.0 eq) and 2-naphthaleneboronic acid (2.2 eq) is added a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
-
A suitable solvent system, such as a mixture of toluene and water, is added, followed by the addition of a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from 12 to 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., toluene or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.
Method 2: Synthesis from 9,10-Anthraquinone
Experimental Protocol:
A representative procedure for the synthesis of 9,10-diarylanthracenes from 9,10-anthraquinone is as follows:
-
In a flame-dried reaction flask under an inert atmosphere, magnesium turnings are activated. 2-Bromonaphthalene in anhydrous tetrahydrofuran (THF) is added to prepare the Grignard reagent (2-naphthylmagnesium bromide).
-
In a separate flask, 9,10-anthraquinone is suspended in anhydrous THF.
-
The freshly prepared Grignard reagent is added dropwise to the suspension of 9,10-anthraquinone at a controlled temperature, typically 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The resulting diol intermediate is then subjected to a reduction reaction to form the aromatic anthracene core. This can be achieved by treatment with a reducing agent such as tin(II) chloride (SnCl₂) in acetic acid or a similar system.
-
The mixture is heated to reflux for several hours until the diol is consumed.
-
After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Comparative Analysis
To facilitate a direct comparison of these two synthetic methodologies, the following table summarizes key quantitative data and reaction parameters. It is important to note that specific yields and reaction conditions can vary depending on the scale of the reaction and the specific reagents and catalysts used.
| Parameter | Suzuki-Miyaura Cross-Coupling | Synthesis from 9,10-Anthraquinone |
| Starting Materials | 9,10-Dibromoanthracene, 2-Naphthaleneboronic acid | 9,10-Anthraquinone, 2-Bromonaphthalene, Magnesium |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Grignard reagent, Reducing agent (e.g., SnCl₂) |
| Number of Steps | 1 | 2 (Grignard reaction followed by reduction) |
| Typical Yield | Good to excellent (often > 80%) | Moderate to good (can be variable) |
| Reaction Temperature | Reflux (typically 80-110 °C) | Grignard: 0 °C to RT; Reduction: Reflux |
| Reaction Time | 12-24 hours | Grignard: 2-4 hours; Reduction: 4-8 hours |
| Purity of Crude Product | Generally high, requires purification | Can contain diol intermediate and other byproducts |
| Reproducibility | Generally high and well-established | Can be sensitive to Grignard reagent formation and reduction conditions |
Characterization Data
The successful synthesis of this compound can be confirmed by various analytical techniques. Below are representative characterization data for the target compound.
| Property | Value |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 383-387 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (s, 2H), 8.00 (d, J = 8.4 Hz, 2H), 7.95-7.85 (m, 6H), 7.65-7.50 (m, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 137.2, 133.5, 132.8, 131.7, 128.8, 128.4, 128.2, 127.8, 127.0, 126.5, 126.3, 125.7 |
| Purity (HPLC) | ≥99% is commercially available |
Logical Workflow of Synthesis and Comparison
The following diagram illustrates the workflow for selecting and evaluating a synthesis method for this compound.
Caption: Workflow for assessing and comparing synthesis methods.
Conclusion
Both the Suzuki-Miyaura cross-coupling and the synthesis from 9,10-anthraquinone are viable methods for producing this compound. The Suzuki-Miyaura reaction is a more direct, one-step process that generally offers higher yields and is well-documented, making it a highly reproducible choice. The synthesis from 9,10-anthraquinone provides an alternative route with different starting materials, which can be advantageous in certain contexts. The choice of method will ultimately depend on the specific needs of the laboratory, including the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis. For researchers prioritizing efficiency and reproducibility, the Suzuki-Miyaura cross-coupling reaction is likely the preferred method.
References
A Comparative Analysis of Hole and Electron Mobility in 9,10-Di(naphthalen-2-yl)anthracene and Alternative Organic Semiconductors
In the realm of organic electronics, the charge carrier mobility of materials is a critical parameter that dictates the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 9,10-Di(naphthalen-2-yl)anthracene (ADN) is a widely studied blue-emitting organic semiconductor. This guide provides a comparative analysis of the hole and electron mobility of ADN and its derivatives against other commonly used organic semiconductor materials, supported by experimental data and detailed methodologies.
Data Presentation: Charge Carrier Mobility Comparison
The following table summarizes the experimentally determined hole and electron mobilities for ADN, its methylated derivative (MADN), and other benchmark organic semiconductors. The data highlights the ambipolar nature of ADN, meaning it can transport both holes and electrons, a desirable characteristic for balanced charge injection and recombination in OLEDs.
| Material | Chemical Name | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique |
| ADN | This compound | 1–4 × 10⁻⁷ | 1–4 × 10⁻⁷ | Time-of-Flight (TOF) |
| MADN | 2-methyl-9,10-di(2-naphthyl)anthracene | (3–5) × 10⁻⁷ | (2–4) × 10⁻⁷ | Time-of-Flight (TOF) |
| NPB | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine | 3 × 10⁻⁴ - 8.8 × 10⁻⁴ | - | Time-of-Flight (TOF) |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium | Significantly lower than electron mobility | 10⁻⁶ - 10⁻⁵ | Time-of-Flight (TOF) |
| m-MTDATA | 4,4',4''-Tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine | ~10⁻³ - 10⁻² | - | Time-of-Flight (TOF) |
Note: The mobility values can vary depending on the experimental conditions such as electric field, temperature, and film morphology.
Experimental Protocols: Time-of-Flight (TOF) Measurement
The Time-of-Flight (TOF) technique is a standard method for directly measuring the drift mobility of charge carriers in low-mobility materials like organic semiconductors.
Principle: A thin film of the organic material is sandwiched between two electrodes, with at least one being transparent. A short pulse of highly absorbed light generates a sheet of charge carriers (electron-hole pairs) near the transparent electrode. A DC bias is applied across the sample, which causes one type of carrier (either electrons or holes, depending on the polarity of the bias) to drift across the film. The transient photocurrent generated by the moving charge sheet is measured as a function of time. The transit time (tₜ) is the time it takes for the carriers to travel across the film of thickness (d). The mobility (μ) is then calculated using the following equation:
μ = d² / (V * tₜ)
where V is the applied voltage.
Detailed Experimental Steps:
-
Sample Preparation: A thin film of the organic material (typically a few micrometers thick) is deposited on a substrate with a pre-patterned transparent electrode (e.g., Indium Tin Oxide - ITO). A top metal electrode (e.g., Aluminum) is then deposited on top of the organic layer via thermal evaporation. The thickness of the organic film is accurately measured.
-
Experimental Setup: The sample is placed in a vacuum chamber to prevent degradation from atmospheric exposure. A pulsed laser with a wavelength that is strongly absorbed by the organic material is used as the excitation source. A DC voltage source is connected across the two electrodes of the sample. The transient photocurrent is measured using a fast oscilloscope connected in series with a load resistor.
-
Measurement: A short laser pulse (typically nanoseconds) illuminates the sample through the transparent electrode, creating a sheet of charge carriers. The applied electric field separates the electrons and holes. Depending on the polarity of the applied voltage, either electrons or holes will drift across the sample.
-
Data Analysis: The transient photocurrent is recorded. In an ideal case, the photocurrent remains constant until the charge carriers reach the counter-electrode, at which point it drops to zero. The time at which this drop occurs is the transit time (tₜ). In practice, due to charge trapping and diffusion, the photocurrent decay is often dispersive. The transit time is typically determined from a log-log plot of the photocurrent versus time.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the Time-of-Flight measurement and the logical relationship between molecular structure and charge mobility in ADN.
Concluding Remarks
The comparative analysis reveals that while ADN is an ambipolar material, its charge carrier mobilities are several orders of magnitude lower than dedicated hole-transport materials like NPB or electron-transport materials like Alq₃. This difference is rooted in the molecular structure and intermolecular packing, which dictates the charge-transfer integrals and reorganization energies. For instance, the addition of bulky substituent groups, such as t-butyl groups, to the ADN core can decrease carrier mobility by hindering efficient intermolecular π-π stacking, thereby reducing the charge-transfer integral. This underscores the critical role of molecular design in tuning the charge transport properties of organic semiconductors for specific device applications. Researchers can leverage this understanding to engineer novel materials with optimized hole and electron mobilities for next-generation organic electronic devices.
evaluating the performance of 9,10-Di(naphthalen-2-yl)anthracene in different device architectures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9,10-Di(naphthalen-2-yl)anthracene (ADN) against other common host and emitting materials in various Organic Light-Emitting Diode (OLED) device architectures. The information presented is supported by experimental data from peer-reviewed literature to aid in material selection for next-generation displays and lighting technologies.
Introduction to this compound (ADN)
This compound, commonly known as ADN, is a blue-emitting organic semiconductor widely utilized as a host material in fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) OLEDs.[1][2] Its popularity stems from its excellent thermal and morphological stability, wide energy bandgap, and efficient energy transfer properties.[1][2] The bulky naphthalene side groups on the anthracene core impart a high glass transition temperature (Tg) and prevent intermolecular aggregation, which can otherwise lead to luminescence quenching and device degradation.
Performance Comparison of ADN in Different Device Architectures
The performance of ADN is critically dependent on the device architecture and the type of emitter it is paired with. This section provides a comparative overview of ADN's performance in fluorescent, phosphorescent, and TADF OLEDs, benchmarked against other commonly used materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), tris(4-carbazoyl-9-ylphenyl)amine (TCTA), and tris-(8-hydroxyquinoline)aluminum (Alq3).
Fluorescent OLEDs
In fluorescent OLEDs, where light is generated from the radiative decay of singlet excitons, ADN can be used as either the host or the emitter. As a host, its wide bandgap allows for efficient energy transfer to a variety of fluorescent dopants.
| Host Material | Dopant | Device Architecture | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| ADN Derivative (DN-2-CzA) | 4,4'-bis[4-(diphenylamino)styryl]biphenyl | Solution-processed | 1.6 | 3.2 | - | - |
| ADN Derivative (Host) | DN-2-NPAA (Dopant) | Solution-processed | 2.2 | 5.2 | - | - |
| CBP | Iridium Complex (Emitter) | - | - | - | - | - |
Table 1: Performance of ADN and its derivatives in fluorescent OLEDs. Data sourced from[3][4].
As shown in Table 1, derivatives of ADN have demonstrated moderate efficiencies in solution-processed fluorescent OLEDs.[3][4] When a new anthracene derivative, [9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole (DN-2-CzA)], was used as a host material with 4,4'-bis[4-(diphenylamino)styryl]biphenyl as the dopant, a maximum external quantum efficiency (EQE) of 1.6% and a current efficiency of 3.2 cd/A were achieved.[3][4] In another configuration, using [N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine (DN-2-NPAA)] as the dopant with a 2-tert-butyl-9,10-di(naphth-2-yl)anthracene host, the device performance improved to an EQE of 2.2% and a current efficiency of 5.2 cd/A.[3][4]
Phosphorescent OLEDs
In phosphorescent OLEDs (PhOLEDs), which harness both singlet and triplet excitons, the host material must possess a high triplet energy level to effectively confine the triplet excitons on the phosphorescent guest emitter. ADN's triplet energy is generally suitable for hosting green and red phosphorescent emitters.
| Host Material | Emitter | Device Architecture | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| CBP Derivative | Blue Phosphor (Ir(dbfmi)) | Vacuum-evaporated | 8.7 (at 100 cd/m²) | - | 10.2 (at 100 cd/m²) | - |
| TCTA | Green Phosphor | - | - | - | - | - |
| Alq3 | - | - | - | 5.66 | - | - |
Table 2: Performance of alternative host materials in phosphorescent OLEDs. Data sourced from[5][6].
While direct comparative data for ADN in PhOLEDs against CBP and TCTA in the same study is limited in the provided search results, the performance of CBP derivatives highlights the benchmark ADN needs to meet. For instance, a CBP derivative used as a host for a blue phosphorescent emitter, Ir(dbfmi), achieved a high external quantum efficiency of 8.7% at a luminance of 100 cd/m².[5] TCTA is also a popular host for phosphorescent emitters due to its high triplet energy and good hole-transporting properties.[6]
Thermally Activated Delayed Fluorescence (TADF) OLEDs
TADF emitters can theoretically achieve 100% internal quantum efficiency by converting non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). The host material in a TADF OLED plays a crucial role in facilitating this process.
| Host Material | Emitter | Device Architecture | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| ADN Derivative | 2CzPN | Vacuum-evaporated | High | - | - | Low |
| n-type host (SF3-TRZ) | 4CzIPN | Vacuum-evaporated | 20.6 | 68.3 | 61.3 | - |
Table 3: Performance of ADN derivatives and other hosts in TADF OLEDs. Data sourced from[3][7].
Asymmetric derivatives of ADN have shown promise as host materials for TADF emitters.[3] Devices using these hosts with the TADF emitter 4,5-Di(9H-carbazol-9-yl)phthalonitrile (2CzPN) have demonstrated high external quantum efficiencies and low driving voltages.[3] For comparison, a device using an n-type host, SF3-TRZ, with the TADF emitter 4CzIPN achieved a maximum EQE of 20.6%, a current efficiency of 68.3 cd/A, and a power efficiency of 61.3 lm/W.[7]
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are typical methodologies for key experiments.
OLED Fabrication by Vacuum Thermal Evaporation
A standard multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the anode. The fabrication process is carried out in a high-vacuum chamber (typically <10⁻⁶ Torr).
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol, each for 15 minutes. The substrate is then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (7 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (75 nm)
-
Emissive Layer (EML): Host material (e.g., ADN) doped with an emitter (e.g., 6% 2CzPN) (20 nm)
-
Electron Transport Layer (ETL): e.g., TmPyPB (50 nm)
-
-
Cathode Deposition: A metal cathode, typically a bilayer of Lithium Fluoride (LiF) (1 nm) and Aluminum (Al) (100 nm), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a suite of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode. The current efficiency (cd/A) and power efficiency (lm/W) are calculated from this data.
-
External Quantum Efficiency (EQE): The EQE is measured using an integrating sphere to capture all the emitted light from the device.
-
Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) color coordinates are measured using a spectroradiometer.
-
Device Lifetime: The operational lifetime is typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant current density.
Visualizations
Typical Multi-Layer OLED Architecture
Caption: A typical multi-layer OLED device structure.
Experimental Workflow for OLED Fabrication and Characterization
Caption: Experimental workflow for OLEDs.
Conclusion
This compound (ADN) remains a versatile and high-performance material for OLED applications. Its excellent thermal and morphological stability makes it a reliable choice for the emissive layer. While it demonstrates solid performance in fluorescent devices, its utility extends to phosphorescent and TADF architectures, particularly when its derivatives are employed. The selection of ADN or an alternative host material should be carefully considered based on the specific device architecture, the properties of the emitter, and the desired performance metrics. Further research into novel ADN derivatives and device engineering will continue to unlock its full potential for next-generation display and lighting technologies.
References
- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. ep2-bayreuth.de [ep2-bayreuth.de]
- 6. Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
A Comparative Guide to the Spectroscopic Properties of 9,10-Di(naphthalen-2-yl)anthracene
This guide provides a detailed comparison of the spectroscopic properties of 9,10-Di(naphthalen-2-yl)anthracene (AND), a prominent blue-emitting organic material, with other key fluorescent molecules. This document is intended for researchers, scientists, and drug development professionals working with fluorescent compounds and their applications, particularly in the field of organic light-emitting diodes (OLEDs).
Introduction
This compound (AND) is a highly fluorescent organic compound known for its strong blue emission and excellent thermal and morphological stability.[1] These properties make it a widely used host material in the emissive layer of OLEDs.[1] Understanding its spectroscopic characteristics in comparison to other fluorescent molecules is crucial for optimizing device performance and developing new materials. This guide presents a cross-validation of the spectroscopic data of AND against two well-characterized polycyclic aromatic hydrocarbons: 9,10-diphenylanthracene (DPA) and anthracene.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic parameters for AND, DPA, and anthracene in solution. The choice of solvent can significantly influence the photophysical properties of these molecules; therefore, the solvent used for each measurement is specified.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| This compound (AND) | THF | 375, 395[1] | 425[1] | Not explicitly found |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | ~373[2][3] | 426[2][3] | ~1.0 |
| Anthracene | Cyclohexane | 356.2 | ~400 (broad) | 0.36 |
Note: The quantum yield for AND was not explicitly found in the search results. However, literature suggests that substitution at the 9 and 10 positions of anthracene can significantly increase the fluorescence quantum yield from the ~30% of unsubstituted anthracene.[2]
Experimental Protocols
Accurate and reproducible spectroscopic measurements are fundamental for the reliable comparison of fluorescent compounds. Below are detailed methodologies for obtaining the data presented in this guide.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for measuring the ultraviolet-visible (UV-Vis) absorption spectra of the compounds.
-
Sample Preparation:
-
Prepare stock solutions of the compounds (AND, DPA, anthracene) in a spectroscopic grade solvent (e.g., cyclohexane or THF) at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solutions, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. The absorbance values should ideally be in the range of 0.1 to 1.0 to ensure linearity.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes. One cuvette will be for the sample and the other for the solvent blank.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Measure the absorption spectrum of each diluted sample solution over a wavelength range of at least 250 nm to 500 nm.
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield using the comparative method.
-
Sample Preparation:
-
Prepare dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546) in the same solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Measure the emission spectra of the sample and the standard at the same excitation wavelength. The excitation wavelength should be chosen at a point where both the sample and the standard have significant absorbance.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data.
Caption: Workflow for spectroscopic data acquisition and comparison.
Signaling Pathway and Logical Relationships
The photophysical processes involved in fluorescence can be represented as a signaling pathway, from light absorption to emission.
Caption: Jablonski diagram illustrating key photophysical pathways.
References
literature review on the applications and limitations of 9,10-Di(naphthalen-2-yl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a key organic material in the advancement of electronic devices. We will delve into its primary applications, inherent limitations, and compare its performance with relevant alternatives, supported by experimental data and detailed protocols.
Applications of this compound (ADN)
This compound, a blue-emitting organic semiconductor, has garnered significant attention for its utility in Organic Light Emitting Diodes (OLEDs). Its rigid molecular structure, composed of an anthracene core with two naphthalene moieties at the 9 and 10 positions, imparts high thermal and morphological stability, making it an excellent candidate for the emissive layer in OLED devices.
The primary application of ADN is as a host material in the emissive layer of blue OLEDs. Its wide energy band gap and high triplet energy are crucial for efficiently confining and transferring energy to a dopant (guest) molecule, which then emits light. This host-guest system is a fundamental concept in achieving high-efficiency and color-pure OLEDs. ADN's electron-transporting capabilities also contribute to a balanced injection and transport of charge carriers within the device, a vital factor for high quantum efficiencies.
Beyond its role as a host, ADN can also function as a blue emitter itself. Furthermore, with the advent of co-doping technologies, ADN has shown promise as a host material for full-color OLEDs due to its wide energy band gap. Other niche applications include its use as a surface-active agent or surfactant in industrial settings.
Limitations of this compound (ADN)
Despite its widespread use, ADN is not without its limitations, which have driven the development of alternative materials. The primary drawbacks of ADN are centered around the perpetual quest for enhanced performance in OLEDs, specifically concerning:
-
Efficiency: While ADN has been a workhorse for blue OLEDs, achieving even higher quantum efficiencies is a constant goal in the field. Efficiency roll-off, the decrease in efficiency at high brightness levels, is a common challenge for OLEDs, and materials that can mitigate this are highly sought after.
-
Lifetime and Stability: The operational lifetime of blue OLEDs, in particular, has been a significant hurdle for their commercialization in applications requiring long-term stability, such as solid-state lighting. The high energy of blue light can lead to faster degradation of organic materials. While ADN exhibits good thermal stability, the development of materials with even greater operational stability is a key research focus.
-
Driving Voltage: A lower driving voltage is desirable for reducing power consumption in electronic devices. Research into alternative host materials has, in part, been motivated by the goal of achieving high brightness at lower voltages than what is typically observed with ADN-based devices.
The continuous development of ADN derivatives and other novel host materials is a testament to the ongoing efforts to overcome these limitations and further advance OLED technology.
Performance Comparison with Alternatives
The limitations of ADN have spurred the synthesis and investigation of several derivatives and alternative host materials. Among the most prominent alternatives are 2-methyl-9,10-di(2-naphthyl)anthracene (MADN) and 2-(tert-butyl)-9,10-di(naphthalen-2-yl)anthracene (TBADN). These molecules are structurally similar to ADN but with the addition of a methyl or tert-butyl group, respectively. This seemingly minor modification can have a significant impact on the material's properties and the performance of the resulting OLEDs.
Below is a summary of the comparative performance data for ADN and its key alternatives.
| Material | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Driving Voltage (V) | Luminous Efficiency (cd/A) |
| ADN | ~5-7 | (0.15, 0.14) | Generally higher | Moderate |
| MADN | > 7 | (0.15, 0.13) | Generally lower | Higher |
| TBADN | ~6-8 | (0.14, 0.10) | Comparable to MADN | Higher than ADN |
Note: The exact performance metrics can vary depending on the specific device architecture, dopant material, and fabrication conditions. The data presented here is a general comparison based on available literature.
From the table, it is evident that MADN generally exhibits superior performance compared to ADN, with a higher external quantum efficiency, lower driving voltage, and consequently, higher luminous efficiency. The introduction of the methyl group in MADN is believed to improve its morphological stability and charge-transporting properties, leading to these enhancements. TBADN also shows improved performance over ADN, particularly in achieving a deeper blue emission as indicated by the lower y-coordinate in its CIE values.
Experimental Protocols
Synthesis of this compound (ADN)
A common and effective method for synthesizing ADN and its derivatives is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an aryl- or vinyl-boronic acid.
Materials:
-
9,10-Dibromoanthracene
-
Naphthalene-2-boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene, ethanol, and water mixture)
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene and naphthalene-2-boronic acid in the solvent mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Fabrication of a Multilayer OLED Device
The fabrication of OLEDs is typically carried out in a high-vacuum environment using a technique called vacuum thermal evaporation . This method allows for the deposition of very thin and uniform layers of organic materials and metals.
Device Structure:
A typical device structure for a blue OLED using ADN as the host material is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: ADN host + blue dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Procedure:
-
Substrate Cleaning: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrate with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Vacuum Chamber Preparation: Place the cleaned substrate in a substrate holder and load it into a high-vacuum thermal evaporation chamber.
-
Deposition of Organic Layers:
-
Deposit the Hole Injection Layer (HIL) and Hole Transport Layer (HTL) onto the ITO substrate.
-
Co-evaporate the ADN host and the blue dopant material from separate sources to form the Emissive Layer (EML). The doping concentration is precisely controlled by the evaporation rates of the two materials.
-
Deposit the Electron Transport Layer (ETL).
-
-
Deposition of Cathode:
-
Deposit a thin Electron Injection Layer (EIL), such as lithium fluoride (LiF), to facilitate electron injection.
-
Deposit a metal cathode, typically aluminum (Al), on top of the organic stack.
-
-
Encapsulation: After fabrication, the device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by moisture and oxygen.
Characterization of OLED Performance
The performance of the fabricated OLED device is evaluated using several standard techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and the emitted light intensity (luminance).
-
Electroluminescence (EL) Spectrum and CIE Coordinates: A spectroradiometer is used to measure the emission spectrum of the OLED. From this spectrum, the Commission Internationale de l'Éclairage (CIE) coordinates are calculated to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for the device's efficiency and is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The device is operated at a constant current or brightness, and the time it takes for the luminance to decay to a certain percentage (e.g., 50% or 95%) of its initial value is measured.
Visualizations
Caption: Molecular structures of ADN and its common alternatives, MADN and TBADN.
Caption: Diagram of a typical multilayer OLED device structure using ADN as the host material.
Caption: Workflow for the fabrication and characterization of an OLED device.
Safety Operating Guide
Proper Disposal of 9,10-Di(naphthalen-2-yl)anthracene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 9,10-Di(naphthalen-2-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH), are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, in line with its potential hazards, particularly its long-lasting harmful effects on aquatic life.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as hazardous waste due to its environmental toxicity. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This waste must be segregated from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Containerization:
-
Use a chemically compatible and sealable container for collecting the waste. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Waste Collection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated hazardous waste container.
-
For contaminated materials (e.g., gloves, wipes), place them in a sealed bag before adding to the main waste container to minimize dust exposure.
-
For solutions containing this compound, pour the liquid waste into a designated and compatible liquid waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit to prevent the spread of material in case of a leak.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or when the experiment is complete, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the full chemical name and any other required information on the waste disposal tag.
-
Quantitative Data Summary
The following table summarizes key physical and regulatory data for this compound, which is pertinent to its handling and disposal.
| Property | Value |
| Molecular Formula | C₃₄H₂₂ |
| Molecular Weight | 430.54 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life |
| Precautionary Statements | P273: Avoid release to the environment.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Transport Information | Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
